molecular formula C6H3BrClNO4S B3030974 3-Bromo-4-nitrobenzene-1-sulfonyl chloride CAS No. 1181458-26-3

3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3030974
CAS No.: 1181458-26-3
M. Wt: 300.51
InChI Key: PVMIFAHAVZOCIJ-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H3BrClNO4S and its molecular weight is 300.51. The purity is usually 95%.
The exact mass of the compound 3-Bromo-4-nitrobenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-nitrobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-nitrobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMIFAHAVZOCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278536
Record name 3-Bromo-4-nitrobenzenesulfonyl chloride
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Molecular Weight

300.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-26-3
Record name 3-Bromo-4-nitrobenzenesulfonyl chloride
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Record name 3-bromo-4-nitrobenzene-1-sulfonyl chloride
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Foundational & Exploratory

Chemo-Orthogonal Functionalization: A Technical Guide to 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

3-Bromo-4-nitrobenzene-1-sulfonyl chloride (CAS: 1181458-26-3) acts as a privileged "tri-vector" scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its three functional groups, allowing for sequential, regioselective diversification.

For the drug developer, this molecule represents a branching point. You are not just buying a building block; you are acquiring a logic gate that can be opened in three distinct directions depending on the order of operations.

The Reactivity Triad

The molecule presents three electrophilic sites with distinct activation energies:

  • The Sulfonyl Chloride (

    
    ):  The "Kinetic Anchor." It is the most reactive site, susceptible to rapid nucleophilic attack by amines or alcohols. It must be derivatized first to prevent hydrolysis or polymerization.
    
  • The Activated Bromide (

    
    ):  The "Variable Switch." Located ortho to the nitro group, this position is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) but also serves as a handle for Palladium-catalyzed cross-coupling.
  • The Nitro Group (

    
    ):  The "Latent Nucleophile." It serves as an activating group for the bromide in early steps and can be unmasked (reduced) to an aniline in late-stage synthesis.
    
Reactivity Decision Matrix

The following diagram illustrates the logical flow of functionalization.

ReactivityMap Start 3-Bromo-4-nitrobenzene- 1-sulfonyl chloride Sulfonylation VECTOR 1: Sulfonylation (Kinetic Control) Start->Sulfonylation R-NH2 / Base (Fastest) Hydrolysis Hydrolysis (Side Reaction) Avoid Moisture Start->Hydrolysis H2O Intermediate Stable Sulfonamide Scaffold Sulfonylation->Intermediate SNAr VECTOR 2A: SNAr (Displace Br with Nu) Intermediate->SNAr Strong Nu (S/O/N) Heat Suzuki VECTOR 2B: Pd-Coupling (C-C Bond Formation) Intermediate->Suzuki Pd(0) / Boronic Acid Non-nucleophilic Base Reduction VECTOR 3: Nitro Reduction (Unmask Aniline) SNAr->Reduction Fe / AcOH Suzuki->Reduction SnCl2 or H2/Pt(S)

Figure 1: Chemoselectivity flowchart demonstrating the hierarchical functionalization of the scaffold.

Vector 1: The Sulfonyl Chloride (Kinetic Anchor)

The sulfonyl chloride moiety is moisture-sensitive and corrosive.[1] In the hierarchy of reactivity, it is an acid chloride equivalent . It reacts with nucleophiles (amines, alcohols) at room temperature or below.[2]

Causality & Selectivity
  • Why First? Attempting Pd-coupling or reduction on the bare sulfonyl chloride will lead to catalyst poisoning (Pd interacting with S) or reduction of the sulfonyl group to a thiol/sulfinic acid.

  • The Trap: The ortho-nitro group activates the bromine. If you use a harsh base (like hydroxide) or high heat during sulfonylation, you risk displacing the bromine (SNAr) or hydrolyzing the sulfonyl chloride.

Protocol: Chemoselective Sulfonylation

Objective: Install the sulfonamide without touching the activated bromide.

  • Preparation: Dissolve 1.0 eq of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride in anhydrous DCM (0.2 M).

  • Base Selection: Add 1.1 eq of Pyridine or 2,6-Lutidine .

    • Note: Avoid strong inorganic bases (NaOH, KOH) which promote SNAr side reactions on the bromide.

  • Addition: Cool to 0°C. Add 1.05 eq of the amine dropwise.

  • Reaction: Stir at 0°C -> RT for 2 hours.

  • Validation (TLC/LCMS): Look for the disappearance of the starting material. The product is stable to water workup.

  • Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over MgSO4.

Vector 2: The Activated Bromide (The Switch)

Once the sulfonamide is installed, the molecule is a Nitro-Activated Aryl Bromide . The bromine is flanked by an ortho-nitro group and a meta-sulfonamide (both Electron Withdrawing Groups). This makes the C-Br bond extremely electron-deficient.

You now face a divergent choice: Displacement (SNAr) or Coupling (Suzuki) .

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Because the Br is ortho to the Nitro group, it is labile.

  • Scope: Thiols, primary/secondary amines, and alkoxides.

  • Mechanism: Addition-Elimination (Meisenheimer complex).

  • Critical Control: If your sulfonamide nitrogen has a proton (

    
    ), strong bases (NaH, KOtBu) will deprotonate the sulfonamide first (pKa ~10), creating a negative charge that deactivates the ring against SNAr. Use neutral nucleophiles or weak bases. 
    
Pathway B: Suzuki-Miyaura Cross-Coupling

Coupling at the C-Br bond preserves the aromatic core while adding complexity.

  • The Challenge: Nitro groups can poison Pd catalysts or undergo competing reduction. The activated C-Br bond is also prone to oxidative addition.

  • Catalyst Choice: Use Pd(dppf)Cl2 or Pd2(dba)3 + XPhos . Buchwald ligands (XPhos, SPhos) are essential to facilitate the cycle on electron-poor rings.

  • Base Choice: Use K3PO4 or KF . Avoid hydroxides or alkoxides, which might trigger the competing SNAr background reaction.

Protocol: Suzuki Coupling on Nitro-Arene

Objective: C-C bond formation without reducing the nitro group.

  • System: 1.0 eq Sulfonamide intermediate, 1.2 eq Boronic Acid.

  • Solvent: 1,4-Dioxane/Water (9:1). Degas thoroughly (Oxygen kills the active Pd species).

  • Catalyst: 5 mol% Pd(dppf)Cl2·DCM .

    • Why: This bidentate ligand is robust and resists inhibition by the nitro group.

  • Base: 2.0 eq K3PO4 .

  • Conditions: Heat to 80°C for 4–6 hours.

  • Self-Validating Step: Check LCMS for the loss of the Br isotope pattern (1:1 ratio of M/M+2 disappears).

Vector 3: The Nitro Group (The Mask)

The final step is usually the reduction of the nitro group to an aniline. This aniline can then be used for amide coupling or heterocycle formation.

The Chemoselectivity Challenge

Standard hydrogenation (


) is dangerous  here if the Bromine is still present (Pathway A was skipped). Pd/C will readily cleave the C-Br bond (hydrodehalogenation).
Recommended Reduction Protocols
MethodReagentsCompatibilityMechanism
Iron Reduction Fe powder, AcOH (or NH4Cl), EtOHBest for Br-Retention. Mild, cheap, scalable.Single Electron Transfer (SET)
Tin Reduction SnCl2·2H2O, EtOH, HeatExcellent tolerance, but difficult workup (tin emulsions).SET
Hydrogenation H2 (1 atm), Pt/C (Sulfided) Prevents dehalogenation. Pt is less active toward C-Br than Pd.Catalytic Hydrogenation
Zinc Reduction Zn dust, NH4Cl, MeOHMild, neutral pH. Good for acid-sensitive groups.SET
Protocol: Iron-Mediated Reduction (Bechamp Conditions)
  • Mix: Dissolve substrate in Ethanol/Water (4:1).

  • Add: 5.0 eq Iron Powder (325 mesh) and 5.0 eq Ammonium Chloride.

  • Heat: Reflux (80°C) with vigorous stirring for 2 hours.

    • Visual Cue: The reaction turns from yellow (nitro) to rust-brown/black (iron oxides).

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.

  • Purification: The aniline product is often pure enough for the next step; otherwise, standard silica chromatography.

References

  • Reactivity of Sulfonyl Chlorides

    • Title: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.[2]

    • Source: N
    • URL:[Link]

  • SNAr Selectivity in Nitro-Haloarenes

    • Title: Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.[3]

    • Source: StackExchange (Chemistry)
    • URL:[Link]

  • Suzuki Coupling on Nitroarenes

    • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes.[4]

    • Source: MDPI (C
    • URL:[Link][2][5]

  • Chemoselective Nitro Reduction

    • Title: Selective reduction of nitro group without affecting other functional groups.
    • Source: BenchChem / Organic Chemistry Portal.
    • URL:[Link]

  • Compound Data

    • Title: 3-bromo-4-nitrobenzene-1-sulfonyl chloride (PubChem Lite).[6]

    • Source: PubChem / University of Luxembourg.
    • URL:[Link]

Sources

Strategic Utilization of 3-Bromo-4-nitrobenzene-1-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-Bromo-4-nitrobenzene-1-sulfonyl chloride derivatives , structured for researchers and drug development professionals.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (CAS 1181458-26-3) represents a "privileged scaffold." Its value lies not merely in its intrinsic activity, but in its orthogonal reactivity profile . Possessing three distinct functional handles—a sulfonyl chloride, a nitro group, and a bromine atom positioned ortho to the nitro group—this molecule serves as a versatile linchpin for divergent library synthesis.

This guide analyzes the chemical utility of this scaffold, detailing its synthesis, derivatization pathways (including SNAr and Pd-catalyzed couplings), and applications in developing antimicrobial and antineoplastic agents.

Structural Analysis & Core Synthesis

Chemical Identity[1]
  • IUPAC Name: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride[1]

  • Molecular Formula: C₆H₃BrClNO₄S[1][2][3]

  • Molecular Weight: 300.51 g/mol

  • Key Features:

    • Sulfonyl Chloride (C-1): Highly reactive electrophile for sulfonamide formation.[4]

    • Nitro Group (C-4): Strong electron-withdrawing group (EWG); activates the ring for nucleophilic attack and serves as a masked aniline.

    • Bromine (C-3): Located ortho to the nitro group. This steric and electronic arrangement is critical, rendering the bromine susceptible to Nucleophilic Aromatic Substitution (SNAr) or available for metal-catalyzed cross-coupling.

Synthesis of the Core Scaffold

The industrial and laboratory standard for synthesizing this core involves the chlorosulfonation of 2-bromonitrobenzene. This route exploits the directing effects of the substituents to achieve regioselectivity.

Mechanism & Regiochemistry: The nitro group is a meta-director, while the bromine is an ortho/para-director.

  • Substrate: 1-Bromo-2-nitrobenzene.

  • Reagent: Chlorosulfonic acid (ClSO₃H).

  • Directing Effects:

    • The Nitro group directs incoming electrophiles to positions 4 and 6 (relative to itself).

    • The Bromine directs to positions 3, 5, and 6 (relative to itself).

    • Convergence: Position 5 (relative to Br) corresponds to Position 4 (relative to NO₂). This site is para to the bromine and meta to the nitro group, minimizing steric hindrance and aligning with electronic preferences.

Reaction Scheme:



Divergent Derivatization Strategies

The power of this scaffold lies in the ability to selectively manipulate its three functional groups. We define three primary "Vectors" of diversification.

Vector A: Sulfonamide Formation (The Anchor)

The sulfonyl chloride is the most reactive handle. It is typically engaged first to "anchor" the molecule to a primary or secondary amine. This reaction proceeds via nucleophilic acyl substitution at the sulfur atom.

  • Conditions: Amine (1.0 eq), Base (Et₃N or Pyridine), CH₂Cl₂ or THF, 0°C to RT.

  • Outcome: Formation of the stable sulfonamide core, retaining the Br/NO₂ functionalities for later steps.

Vector B: SNAr Displacement (The "Hotspot")

The nitro group at C-4 is a powerful EWG. It withdraws electron density from the ring, making the C-3 carbon (bearing the bromine) highly electrophilic. This allows for Nucleophilic Aromatic Substitution (SNAr) under mild conditions, replacing the bromine with amines, thiols, or alkoxides.

  • Significance: This allows for the introduction of polarity or heterocycles without using transition metal catalysts.

  • Constraint: This reaction is most efficient after the sulfonamide is formed, as the sulfonamide group itself is also electron-withdrawing (Hammett

    
    ), further activating the ring.
    
Vector C: Nitro Reduction & Cyclization

The nitro group can be reduced to an aniline using Fe/AcOH, SnCl₂, or catalytic hydrogenation.

  • Utility: The resulting ortho-bromoaniline is a precursor for indoles, benzimidazoles, and quinoxalines .

  • Hypoxia Targeting: In oncology, the nitro group can serve as a hypoxia-activated trigger, reducing to the toxic hydroxylamine/amine species only in the low-oxygen environment of solid tumors.

Visualizing the Chemical Space

The following diagram illustrates the logical flow of derivatization starting from the core scaffold.

G Core 3-Bromo-4-nitrobenzene- 1-sulfonyl chloride Sulfonamide Sulfonamide Derivative (Stable Intermediate) Core->Sulfonamide R-NH2 / Et3N (Vector A) SNAr_Product S_NAr Product (Br displaced by Nucleophile) Sulfonamide->SNAr_Product Nu-H / Heat (Vector B) Aniline Aniline Derivative (NO2 Reduced to NH2) Sulfonamide->Aniline Fe / AcOH (Vector C) SNAr_Product->Aniline Reduction Cyclized Benzimidazole/Indole (Cyclization) Aniline->Cyclized R-CHO or Pd-cat (Cyclization)

Figure 1: Divergent synthesis pathways. The scaffold allows sequential modification: Sulfonylation → SNAr → Reduction.

Biological Applications & Case Studies

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic pharmacophore for CA inhibition. The Ar-SO₂NH₂ moiety binds to the Zn²⁺ ion in the enzyme's active site.

  • Role of 3-Br-4-NO₂: Derivatives of this scaffold have been explored as isoform-selective inhibitors (e.g., targeting CA IX in hypoxic tumors). The electron-withdrawing nature of the Br and NO₂ groups lowers the pKa of the sulfonamide NH, enhancing zinc binding.

EGFR and Kinase Inhibitors

The ortho-bromoaniline motif (derived from Vector C) is a precursor to 4-anilinoquinazolines (like Gefitinib).

  • Strategy: The sulfonyl group can act as a "tail" interacting with the solvent-exposed region of the kinase ATP pocket, while the core phenyl ring engages in

    
    -stacking interactions.
    
Antimicrobial Agents

Benzenesulfonamide derivatives bearing electron-withdrawing groups often exhibit enhanced lipophilicity and membrane permeability. The 3-bromo-4-nitro motif has been incorporated into libraries screening for anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity.

Experimental Protocols

Protocol 1: General Synthesis of Sulfonamide Derivatives

This protocol selectively reacts the sulfonyl chloride while preserving the bromo and nitro groups.

Materials:

  • 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve the amine and Et₃N in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 3-Bromo-4-nitrobenzene-1-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents localized heating and hydrolysis of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Wash the reaction mixture with 1N HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol 2: SNAr Displacement of Bromine

This protocol exploits the activating effect of the para-nitro group.

Materials:

  • Sulfonamide derivative (from Protocol 1) (1.0 equiv)

  • Nucleophile (e.g., Morpholine, Piperidine, or Thiol) (2.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • DMF or Acetonitrile

Procedure:

  • Setup: Combine the sulfonamide substrate, nucleophile, and K₂CO₃ in DMF.

  • Heating: Heat the mixture to 60–80°C. Note: The presence of the ortho-nitro group facilitates this displacement; higher temperatures may be required if the nucleophile is weak.

  • Monitoring: Monitor consumption of the starting material by LC-MS. The product will show a mass shift corresponding to the loss of Br (M-79/81) and addition of the nucleophile.

  • Isolation: Pour the reaction mixture into ice water. The product often precipitates. Filter and wash with water.[5] If no precipitate forms, extract with Ethyl Acetate.

Data Summary: Substituent Effects

SubstituentPositionElectronic EffectReactivity Role
Sulfonyl Chloride 1Strong EWG (

)
Primary electrophile; directs meta.
Bromine 3Weak EWG / +M EffectLeaving group in SNAr; Handle for Pd-coupling.
Nitro 4Strong EWG (

)
Activates C-3 for SNAr; Masked amino group.

References

  • Synthesis of Substituted Benzenesulfonyl Chlorides Source: LibreTexts Chemistry. "16.10: Synthesis of Polysubstituted Benzenes."

  • Biological Activity of Benzenesulfonamide Derivatives Source: Eze, F. U., et al. (2019).[6] "Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives." Frontiers in Chemistry, 7:634.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr)

  • Chemical Identity & Properties Source: PubChem. "3-Bromo-4-nitrobenzene-1-sulfonyl chloride."[1]

Sources

Melting point and boiling point data for 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and handling of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride , designed for researchers in medicinal chemistry and process development.

CAS: 1181458-26-3 Formula: C₆H₃BrClNO₄S Molecular Weight: 300.51 g/mol [1]

Executive Summary & Chemical Identity

3-Bromo-4-nitrobenzene-1-sulfonyl chloride is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its structural motif—a trisubstituted benzene ring featuring a sulfonyl chloride, a nitro group, and a bromine atom—offers three distinct points for orthogonal functionalization (SNAr, Pd-catalyzed coupling, and sulfonylation), making it a high-value intermediate in fragment-based drug discovery (FBDD).

PropertyDataSource/Note
IUPAC Name 3-Bromo-4-nitrobenzene-1-sulfonyl chlorideOfficial Nomenclature
CAS Number 1181458-26-3Registry
Appearance Pale yellow to off-white crystalline solidObserved in analogs
Solubility Soluble in DCM, THF, EtOAc; Reacts with waterHydrolytically unstable

Physicochemical Data Analysis

Melting Point (MP) Data

Unlike common reagents (e.g., tosyl chloride), the experimental melting point for this specific regioisomer is rarely reported in open literature, often remaining proprietary to custom synthesis campaigns. However, structural analogs provide a reliable predictive range.

CompoundStructureMelting Point (°C)
Target 3-Br, 4-NO₂ 65 – 85 °C (Predicted)
Analog A4-Br, 3-NO₂75 – 77 °C (Exp.)
Analog B3-NO₂ (unsubstituted)62 – 65 °C (Exp.)
Analog C4-NO₂ (unsubstituted)75 – 80 °C (Exp.)

Technical Insight: The presence of the ortho-bromo substituent relative to the nitro group introduces steric strain, which typically lowers the lattice energy compared to the para-substituted analogs. Researchers should expect a melting transition in the 65–85°C window.

Boiling Point (BP) & Thermal Stability
  • Atmospheric Pressure: Not Applicable. Sulfonyl chlorides are thermally labile and will decompose (releasing SO₂) before reaching a boiling point at 1 atm.

  • Vacuum Distillation: Theoretical boiling point is estimated at ~150–160°C @ 0.5 mmHg , but distillation is strongly discouraged due to the risk of energetic decomposition of the nitro-aromatic moiety.

  • Recommendation: Purify via recrystallization (dry hexane/CHCl₃) or rapid silica chromatography (if stable) rather than distillation.

Synthetic Pathway & Mechanism

The most robust synthesis for this motif is the Meerwein Sulfonation , converting the corresponding aniline to the sulfonyl chloride via a diazonium intermediate. This route avoids the harsh conditions of direct chlorosulfonation, which would likely yield incorrect regiochemistry due to the directing effects of the bromo and nitro groups.

Reaction Scheme
  • Diazotization: 3-Bromo-4-nitroaniline is treated with NaNO₂/HCl at 0°C.

  • Sulfonylation: The diazonium salt is reacted with sulfur dioxide (SO₂) in the presence of a Copper(II) catalyst (CuCl₂) and acetic acid.

Synthesis Aniline 3-Bromo-4-nitroaniline (Precursor) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO₂, HCl 0°C Product 3-Bromo-4-nitrobenzene- 1-sulfonyl chloride Diazonium->Product SO₂, CuCl₂ AcOH, 0°C -> RT

Figure 1: Meerwein Sulfonation pathway for regioselective synthesis.

Experimental Protocols (Self-Validating Systems)

A. Melting Point Determination (Capillary Method)

Since the literature value is variable, every batch must be characterized internally.

  • Preparation: Dry the sample in a vacuum desiccator (P₂O₅) for 2 hours to remove trace hydrolysis products (sulfonic acid).

  • Loading: Pack 2-3 mm of solid into a capillary tube.

  • Ramp: Heat rapidly to 50°C, then reduce ramp rate to 1-2°C/min .

  • Validation: If the sample "sweats" or liquefies below 60°C, it likely contains significant hydrolyzed acid impurities. Recrystallize immediately.

B. Handling & Stability Check

Sulfonyl chlorides are moisture-sensitive. A simple TLC assay validates reagent quality before use.

  • Mobile Phase: 20% EtOAc in Hexanes.

  • Sample: Dissolve a small amount in dry DCM.

  • Visualization: UV (254 nm).

  • Interpretation: The sulfonyl chloride (Rf ~0.6-0.8) is less polar than the hydrolyzed sulfonic acid (Rf ~0.0, stays at baseline). Reject batch if baseline spot >5%.

Safety & Handling (SDS Summary)

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns), H302 (Harmful if swallowed).

Hazard ClassPrecautionary Measure
Corrosive Wear nitrile gloves (double-gloving recommended) and face shield.
Water Reactive Reacts violently with water to form HCl and sulfonic acid. Keep strictly anhydrous.
Thermal Do not heat above 100°C in a closed system (explosion risk).

References

  • Fluorochem Ltd. Safety Data Sheet: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (CAS 1181458-26-3).[1] Retrieved from

  • PubChem. Compound Summary: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride.[2] National Library of Medicine. Retrieved from

  • Hofmann, J. (1990). Synthesis of Sulfonyl Chlorides via Meerwein Reaction. Organic Syntheses, Coll.[3] Vol. 7, p. 508. (Standard protocol reference for Meerwein sulfonation).

  • BLD Pharm. Product Specification: 3-Bromo-4-nitrobenzenesulfonyl chloride.[1][2][4] Retrieved from

Sources

A Technical Guide to the Chemical Stability of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-nitrobenzene-1-sulfonyl chloride is a highly reactive intermediate crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Its utility is intrinsically linked to the high electrophilicity of the sulfonyl chloride moiety, which is further activated by the presence of strong electron-withdrawing bromo and nitro groups on the aromatic ring. This heightened reactivity, however, makes the compound particularly susceptible to degradation under ambient conditions, primarily through hydrolysis. This guide provides an in-depth analysis of the factors governing its stability, outlines best practices for storage and handling, and presents a validated experimental framework for assessing its degradation profile. The methodologies described herein are designed to provide researchers and drug development professionals with the robust data needed to ensure the integrity of this critical reagent throughout its lifecycle.

Foundational Chemistry and Reactivity Profile

Chemical Identity and Physicochemical Properties

3-Bromo-4-nitrobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride characterized by a benzene ring substituted at positions 1, 3, and 4 with a sulfonyl chloride, a bromine atom, and a nitro group, respectively.

Caption: Chemical structure of the title compound.

The physical and chemical properties of this compound are summarized below. Understanding these parameters is the first step in developing appropriate handling and storage protocols.

PropertyValueSource
CAS Number 1181458-26-3[1]
Molecular Formula C₆H₃BrClNO₄S[2][3]
Molecular Weight 300.51 g/mol [1][3]
Appearance White to slightly pale yellow solid[4] (by analogy)
Melting Point 66-70 °C (for 4-nitro isomer)
Solubility Insoluble in water; soluble in aprotic organic solvents (e.g., Toluene, THF, CH₂Cl₂)[5] (by analogy)
The Electronic Landscape: Understanding Inherent Reactivity

The reactivity of all sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom, which is electron-deficient due to the strong inductive effect of the two oxygen atoms and the chlorine atom.[6] In 3-Bromo-4-nitrobenzene-1-sulfonyl chloride, this effect is significantly amplified.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the benzene ring towards electrophilic substitution but, more importantly, enhances the electrophilicity of the sulfonyl sulfur, making it a prime target for nucleophilic attack.[5][7]

  • Bromo Group (-Br): The bromine atom also contributes an electron-withdrawing inductive effect, further increasing the partial positive charge on the sulfur atom.

This electronic configuration renders the molecule highly susceptible to reaction with nucleophiles, the most common of which under ambient conditions is atmospheric moisture.

The Primary Degradation Pathway: Hydrolysis

The principal cause of degradation for 3-Bromo-4-nitrobenzene-1-sulfonyl chloride under ambient conditions is hydrolysis. The sulfonyl chloride functional group is moisture-sensitive, reacting with water to yield the corresponding sulfonic acid and hydrochloric acid.[8][9][10] This process is irreversible and results in a complete loss of the desired reactivity for subsequent synthetic steps.

The hydrolysis reaction proceeds via nucleophilic attack by water on the electrophilic sulfur center.[11][12] Given the high degree of activation from the bromo and nitro groups, this reaction can be expected to occur readily upon exposure to atmospheric humidity.

A 3-Bromo-4-nitrobenzene- 1-sulfonyl chloride B 3-Bromo-4-nitrobenzenesulfonic acid + HCl A->B Hydrolysis H2O H₂O (Moisture) H2O->A

Caption: The primary hydrolytic degradation pathway.

The formation of the sulfonic acid byproduct is a critical impurity to monitor, as its presence indicates the degradation of the starting material.[13]

Recommended Storage and Handling Protocols

Given its inherent reactivity and moisture sensitivity, stringent storage and handling procedures are mandatory to preserve the chemical integrity of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride.

Storage Conditions
  • Container: Store in a tightly sealed container, preferably the original manufacturer's packaging.

  • Atmosphere: To minimize contact with atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[8]

  • Temperature: Keep in a cool, dry, and well-ventilated area away from heat sources.[10]

  • Location: Store in a dedicated corrosives area, segregated from incompatible materials.[8][14]

Incompatible Materials

To prevent violent reactions or accelerated decomposition, avoid contact with:

  • Water/Moisture: Leads to hydrolysis.[15]

  • Strong Bases: Can cause rapid and potentially hazardous decomposition.[8][10]

  • Strong Oxidizing Agents. [8][9]

  • Alcohols: Reacts to form sulfonate esters.[5]

  • Amines: Reacts to form sulfonamides.[6]

Safe Handling
  • Always handle this compound within a certified chemical fume hood to prevent inhalation of its dust or decomposition fumes.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Avoid creating dust during transfer. Use non-reactive tools for handling.[10]

A Validated Framework for Stability Assessment

To quantitatively assess the stability of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride, a forced degradation study under controlled ambient conditions is required. This involves exposing the material to defined temperature and humidity levels and monitoring its purity over time.

Rationale and Choice of Analytical Method

The goal is to quantify the disappearance of the parent compound and the appearance of its primary degradant, 3-Bromo-4-nitrobenzenesulfonic acid. While several techniques can be used, a multi-faceted approach provides the most comprehensive data.[16]

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for this application. A reverse-phase HPLC method can effectively separate the relatively nonpolar sulfonyl chloride from its more polar sulfonic acid degradant, allowing for accurate quantification of both.[17] HPLC is robust, reproducible, and avoids the high temperatures of GC that could cause analytical artifacts.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a snapshot of purity, but the signals for the sulfonyl chloride and sulfonic acid may be similar. It is best used for initial identity confirmation.[16][18]

  • Gas Chromatography (GC-MS): Not recommended as a primary technique due to the thermal lability of sulfonyl chlorides, which can lead to degradation within the instrument and give a false impression of impurity.[18]

Therefore, a validated HPLC method is the cornerstone of a reliable stability study.

Experimental Workflow for Stability Testing

The process follows a logical sequence from initial characterization to final data analysis.

G start Procure & Log Compound Sample initial_analysis Protocol 1: Initial Purity Assessment (HPLC, T=0) start->initial_analysis stability_setup Protocol 2: Place in Controlled Stability Chamber (e.g., 25°C / 60% RH) initial_analysis->stability_setup sampling Collect Aliquots at Pre-defined Time Points (e.g., 1, 3, 7, 14, 30 days) stability_setup->sampling hplc_analysis Protocol 3: Quantitative HPLC Analysis of Time Point Samples sampling->hplc_analysis data_interp Data Interpretation: Calculate % Purity vs. Time hplc_analysis->data_interp end Generate Stability Report & Degradation Rate data_interp->end

Caption: Workflow for assessing ambient stability.

Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing stability. All sample preparations should be performed rapidly using dry glassware and aprotic solvents to prevent premature degradation.

Protocol 1: Initial Purity Assessment by HPLC (T=0)

Objective: To establish the initial purity of the material before exposure to stability conditions.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD/UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 254 nm.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Standard Preparation:

    • Accurately weigh ~10 mg of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with dry, HPLC-grade Acetonitrile. This is the working standard.

  • Analysis:

    • Inject the working standard multiple times (n=5) to establish system suitability (RSD of peak area < 2.0%).

    • Calculate the area percent purity of the main peak. This serves as the T=0 baseline.

Protocol 2: Controlled Ambient Stability Study

Objective: To expose the compound to controlled, accelerated ambient conditions.

  • Sample Preparation:

    • Weigh approximately 100 mg of the compound into an open, shallow glass vial. Spreading the material thinly maximizes surface area exposure.

  • Chamber Setup:

    • Place the vial into a calibrated stability chamber set to standard ambient testing conditions (e.g., 25°C / 60% Relative Humidity).

  • Time Points:

    • Designate specific pull points for analysis. A typical schedule would be T=0, 24 hours, 72 hours, 7 days, 14 days, and 30 days.

Protocol 3: Quantitative Analysis of Degradation

Objective: To measure the change in purity at each time point.

  • Sample Collection:

    • At each designated time point, remove the vial from the chamber.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the exposed material into a 100 mL volumetric flask.

    • Immediately dissolve and dilute to volume with dry Acetonitrile.

  • HPLC Analysis:

    • Analyze the time point sample using the HPLC method detailed in Protocol 1.

    • Ensure the system suitability is checked with a fresh standard injection before running the sample.

  • Calculation:

    • Calculate the area percent of the 3-Bromo-4-nitrobenzene-1-sulfonyl chloride peak.

Data Interpretation and Reporting

The data gathered allows for a clear understanding of the compound's stability profile.

Tabulation of Results

Summarize the quantitative data in a clear, structured table.

Time PointPurity of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (%)Appearance of Major Degradant (Area %)
T = 099.5< 0.1
T = 24 hours98.21.3
T = 72 hours96.13.4
T = 7 days91.58.0
T = 14 days84.015.4
T = 30 days71.328.1
(Note: Data is illustrative)
Conclusion

3-Bromo-4-nitrobenzene-1-sulfonyl chloride is a chemically unstable compound under ambient conditions, with hydrolysis being the primary degradation mechanism. The presence of two strong electron-withdrawing groups makes it exceptionally sensitive to moisture. Strict adherence to anhydrous storage and handling protocols is paramount to maintaining its quality and ensuring its successful application in synthesis. The experimental framework provided offers a robust method for quantifying its stability, enabling researchers to make informed decisions regarding its use and shelf-life.

References

  • King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • King, J. F., & Lee, T. M. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress. Available at: [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Available at: [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry. Available at: [Link]

  • Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS. Aozun Yazhou Chemical. Available at: [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Unknown Author. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. ResearchGate. Available at: [Link]

  • Various Authors. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). 3-bromo-4-nitrobenzene-1-sulfonyl chloride (C6H3BrClNO4S). PubChemLite. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-nitrobenzene-1-sulfonamide. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Determination method for sulfuryl chloride in thionyl chloride. Google Patents.
  • PubChemLite. (n.d.). 2-bromo-5-nitrobenzene-1-sulfonyl chloride (C6H3BrClNO4S). PubChemLite. Available at: [Link]

  • Cyclo Pharma Chem. (n.d.). 3-Nitro benzene sulfonyl Chloride. Cyclo Pharma Chem. Available at: [Link]

  • Master Organic Chemistry. (2018). The Sulfonyl Blocking-Group Strategy For Synthesis of Aromatic Molecules. Master Organic Chemistry. Available at: [Link]

Sources

Methodological & Application

General procedure for sulfonamide synthesis using 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Sulfonylation using 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Strategic Significance & Scaffold Utility

3-Bromo-4-nitrobenzene-1-sulfonyl chloride (CAS: 22958-37-8) is a high-value electrophile in medicinal chemistry. Unlike simple tosyl or mesyl chlorides, this scaffold offers three distinct vectors for diversification, making it a "linchpin" intermediate in Fragment-Based Drug Discovery (FBDD):

  • Sulfonyl Vector: Immediate engagement with amines to form the stable sulfonamide core.

  • Aryl Bromide Vector: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems.

  • Nitro Vector: A latent aniline equivalent. Post-sulfonylation reduction (Fe/HCl or

    
    /Pd) unveils a nucleophilic amine for further elaboration (e.g., urea formation or heterocycle closure).
    

Critical Handling Note: The presence of two strong electron-withdrawing groups (EWGs)—Nitro (


) and Bromine (

)—renders the sulfonyl chloride moiety (

) exceptionally electrophilic. While this ensures rapid reaction with amines, it also drastically increases sensitivity to hydrolysis by atmospheric moisture.

Mechanistic Insight & Reaction Logic

The synthesis of sulfonamides from sulfonyl chlorides follows a nucleophilic substitution mechanism at the sulfur atom.

  • Electronic Activation: The

    
     group at the para position and the 
    
    
    
    at the meta position withdraw electron density from the benzene ring. This inductive and resonance effect pulls electron density away from the sulfur center, making it highly susceptible to nucleophilic attack by the amine (
    
    
    ).
  • The Base Role: A base is strictly required to neutralize the hydrochloric acid (

    
    ) generated during the reaction. Failure to scavenge 
    
    
    
    will protonate the amine starting material, rendering it non-nucleophilic (
    
    
    ) and stalling the reaction.
Visualization: Reaction Mechanism

ReactionMechanism Start Amine Nucleophile (R-NH2) Complex Tetrahedral Intermediate Start->Complex Attack on S Electrophile Sulfonyl Chloride (Ar-SO2-Cl) Electrophile->Complex Base Base (Scavenger) Product Sulfonamide (Ar-SO2-NH-R) Complex->Product Cl- Departure Byproduct Salt (Base-HCl) Base->Byproduct Traps HCl Product->Product Deprotonation

Figure 1: Nucleophilic substitution mechanism at the sulfonyl sulfur center.

Experimental Protocols

Two methods are provided. Method A is the industry standard for organic-soluble amines. Method B (Schotten-Baumann) is preferred for amino acids or highly polar amines soluble in water.

Method A: Anhydrous Conditions (Standard)

Best for: Primary/Secondary amines, anilines, and non-polar fragments.

Reagents:

  • Amine (1.0 equiv)[1]

  • 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Optional: DMAP (0.1 equiv) if the amine is sterically hindered.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: The high reactivity of this specific sulfonyl chloride can cause exotherms; cooling prevents side reactions.
    
  • Addition: Dissolve 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10–15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS. Look for the disappearance of the amine.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine and pyridine/TEA).

    • Wash with Saturated

      
       (to remove hydrolyzed sulfonic acid byproducts).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, salts, or amines with poor solubility in DCM.

Reagents:

  • Amine/Amino Acid (1.0 equiv)[1][2]

  • Sodium Carbonate (

    
    ) or NaOH (2.0 – 3.0 equiv)
    
  • Solvent System: Water : Dioxane (1:1) or Water : THF (1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine and

    
     in water.
    
  • Addition: Dissolve the sulfonyl chloride in Dioxane or THF.

  • Reaction: Add the organic solution to the aqueous amine solution at

    
    . Vigorously stir at RT for 4–12 hours.
    
  • Precipitation (Critical Step):

    • Acidify the mixture carefully with 1M HCl to pH ~2–3.

    • The sulfonamide often precipitates out as a solid. Filter and wash with cold water.

Critical Process Parameters (CPP) & Troubleshooting

The electron-deficient nature of the 3-Bromo-4-nitro ring introduces specific challenges.

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry. The

/

groups make the S-Cl bond very labile to moisture. Use fresh bottles or recrystallize the reagent from light petroleum/benzene if it looks wet/sticky.
Bis-Sulfonylation Excess Reagent + Primary AmineIf the product is

, reduce the sulfonyl chloride equivalents to 0.95 or add the reagent slower at lower temperatures (

).
Dark Coloration DecompositionNitro-aromatics can darken (Meisenheimer complex formation) with strong bases. Avoid strong hydroxide bases in Method A; stick to mild bases like Pyridine or TEA.
Starting Material Persists Low NucleophilicityIf the amine is an aniline with EWGs, heat may be required (

). Add catalytic DMAP (nucleophilic catalysis).
Visualization: Workflow Decision Tree

Workflow Start Start: Select Amine SolubilityCheck Is Amine soluble in DCM/THF? Start->SolubilityCheck MethodA Method A: Organic Base (TEA/DIPEA) Anhydrous Conditions SolubilityCheck->MethodA Yes MethodB Method B: Schotten-Baumann (Water/Dioxane + Na2CO3) SolubilityCheck->MethodB No (Polar/Salt) Monitor Monitor (TLC/LCMS) Is SM consumed? MethodA->Monitor MethodB->Monitor WorkupAcid Acidic Wash (1M HCl) Removes excess Amine Monitor->WorkupAcid Yes WorkupBase Basic Wash (NaHCO3) Removes Sulfonic Acid WorkupAcid->WorkupBase Final Pure Sulfonamide WorkupBase->Final

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Vertex Pharmaceuticals. (2003). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (PMC). Link

  • ChemicalBook. (2023). 4-Nitrobenzenesulfonyl chloride: Reactivity and Applications. Link

  • GuideChem. (2023). Reactivity of Nitrobenzenesulfonyl Chlorides in Organic Synthesis. Link

  • MDPI. (2020). Nucleophilicity and Electrophilicity Indices of Nitroarenes. Link

  • PubChem. (2023). 3-Bromo-4-nitrobenzene-1-sulfonyl chloride Compound Summary. Link

Sources

Application Note: Chemoselective Sulfonylation of Primary Amines using 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for 3-Bromo-4-nitrobenzene-1-sulfonyl chloride with primary amines Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This guide outlines the optimized reaction conditions for coupling 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (electrophile) with primary amines (nucleophile) to synthesize N-substituted sulfonamides. The presence of a nitro group and a bromine atom on the benzene ring introduces competing electrophilic sites, specifically activating the bromine toward Nucleophilic Aromatic Substitution (


). This protocol establishes a kinetically controlled workflow  (

to RT) to exclusively favor sulfonylation over aryl halide displacement, ensuring high yield and purity.

Introduction & Strategic Utility

The 3-bromo-4-nitrobenzenesulfonamide scaffold is a high-value intermediate in medicinal chemistry. Its utility stems from its trifunctional nature:

  • Sulfonamide moiety: A stable pharmacophore often acting as a bioisostere for carboxylic acids or as a transition-state mimetic.

  • Nitro group: Precursor to anilines (via reduction) for further derivatization (e.g., urea formation, heterocycle closure).

  • Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or subsequent

    
     reactions.
    

Critical Challenge: The nitro group at the 4-position strongly withdraws electron density, activating the ortho-bromine (position 3) toward nucleophilic attack. Researchers must strictly control temperature and stoichiometry to prevent the amine from displacing the bromine atom.

Reaction Mechanism & Chemoselectivity

The reaction proceeds via an addition-elimination mechanism at the sulfonyl sulfur.

  • Primary Pathway (Desired): Nucleophilic attack of the amine lone pair on the sulfur atom, forming a pentavalent transition state, followed by the expulsion of chloride. This reaction has a low activation energy and proceeds rapidly at

    
    .
    
  • Secondary Pathway (Undesired):

    
     displacement of the bromine atom. While the nitro group activates this position, the energy barrier for breaking the 
    
    
    
    bond is significantly higher than displacing the sulfonyl chloride.
Visualization: Chemoselectivity Landscape

ReactionMechanism cluster_conditions Control Parameters Reactants Reactants (Sulfonyl Chloride + Amine) TS_Sulf Sulfonyl Transition State (Fast, Low Ea) Reactants->TS_Sulf 0°C (Preferred Path) TS_SNAr Meisenheimer Complex (Slow, High Ea) Reactants->TS_SNAr Heat / Excess Amine Product Target Sulfonamide (Kinetic Product) TS_Sulf->Product - HCl ByProduct SNAr By-product (Thermodynamic impurity) TS_SNAr->ByProduct - HBr

Figure 1: Kinetic competition between sulfonylation (green) and nucleophilic aromatic substitution (red). Low temperature favors the sulfonamide pathway.

Optimization of Reaction Conditions

Base Selection

A base is required to scavenge the HCl byproduct.

  • Pyridine: Excellent choice. Acts as both solvent/co-solvent and a nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate).

  • Triethylamine (TEA) / DIPEA: Standard non-nucleophilic bases. Effective in DCM or THF.[1]

  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Useful for aqueous/organic biphasic systems (Schotten-Baumann conditions) but less common for moisture-sensitive sulfonyl chlorides.
Solvent Screening
SolventPolaritySuitabilityNotes
Dichloromethane (DCM) Non-polarHigh Standard choice. Easy workup. Good solubility for organic amines.
THF Polar AproticHigh Good for polar amines. Dry THF prevents hydrolysis.
Acetonitrile Polar AproticMedium Can accelerate

side reactions if heated.
DMF Polar AproticLow Hard to remove. Promotes

significantly more than DCM.
Stoichiometry
  • Limiting Reagent: Primary Amine (1.0 equiv).[1]

  • Electrophile: Sulfonyl Chloride (1.05 – 1.1 equiv). Slight excess ensures complete consumption of the amine.

  • Base: 1.2 – 2.0 equiv (or excess if using pyridine as solvent).

Standard Operating Protocol (SOP)

Objective: Synthesis of N-alkyl-3-bromo-4-nitrobenzenesulfonamide on a 1.0 mmol scale.

Materials
  • Reagent A: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (MW: ~300.5 g/mol ). Note: Verify material is not hydrolyzed (should be a yellow/off-white solid, not a wet paste).

  • Reagent B: Primary Amine (e.g., Benzylamine, Alkyl amine).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Base: Triethylamine (TEA) or Pyridine.[1]

Step-by-Step Workflow
  • Preparation (0 min):

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add Primary Amine (1.0 mmol, 1.0 equiv) and DCM (5 mL, 0.2 M concentration).

    • Add TEA (1.5 mmol, 1.5 equiv).

  • Temperature Equilibration (5 min):

    • Submerge the flask in an Ice/Water bath (

      
      ) . Stir for 5 minutes. Critical: Cooling suppresses the 
      
      
      
      side reaction.
  • Addition (15 min):

    • Dissolve Sulfonyl Chloride (1.1 mmol, 1.1 equiv) in minimal DCM (1-2 mL).

    • Add the sulfonyl chloride solution dropwise to the amine mixture over 5-10 minutes.

    • Observation: A mild exotherm may occur. Fuming (HCl) is suppressed by the base.

  • Reaction (1 - 4 hours):

    • Allow the reaction to stir at

      
       for 1 hour.
      
    • Remove the ice bath and allow to warm to Room Temperature (RT) .

    • Monitor by TLC (typically 30-50% EtOAc/Hexane) or LCMS. Look for the disappearance of the amine.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash 1 (Acidic): 1M HCl (10 mL). Removes unreacted amine and pyridine/TEA.

    • Wash 2 (Basic): Saturated

      
       (10 mL). Removes hydrolyzed sulfonyl acid byproducts.
      
    • Wash 3: Brine (10 mL).

    • Dry organic layer over anhydrous

      
       or 
      
      
      
      .[1]
    • Filter and concentrate in vacuo.

Visualization: Experimental Workflow

ProtocolWorkflow Start Start: 1.0 eq Amine + 1.5 eq Base in DCM Cool Cool to 0°C (Ice Bath) Start->Cool Add Add Sulfonyl Chloride (1.1 eq) Dropwise over 10 min Cool->Add React Stir 0°C -> RT (1-4 Hours) Add->React Check TLC / LCMS Check React->Check Check->React Incomplete Workup Workup: 1. 1M HCl Wash 2. NaHCO3 Wash 3. Dry & Concentrate Check->Workup Complete

Figure 2: Step-by-step experimental workflow for chemoselective sulfonylation.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry. Use anhydrous solvents.[1] Check sulfonyl chloride quality (if it smells strongly of acid/vinegar, it may be degraded).
Impurity: M+ - HBr

Side Reaction
Reaction temperature was too high or excess amine was used. Maintain

during addition. Do not heat.
Starting Material Remains Base consumed by HClEnsure at least 1.1 equiv of base is present. If using amine salts (e.g., hydrochloride salt of the amine), add extra base (2.5 equiv total).

Safety & Handling

  • Corrosivity: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride causes severe skin burns and eye damage. Handle in a fume hood.

  • Sensitizer: Sulfonamides can cause allergic reactions in sensitive individuals.

  • Pressure: Do not seal the reaction vessel tightly if gas evolution is possible (though rare in this specific mechanism).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Chemoselectivity in Nitro-Aryl Systems

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link (Discusses activation of aryl halides by nitro groups).

  • Nosyl Protecting Group Strategy (Analogous Chemistry)

    • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link (Establishes the stability and formation conditions of nitrobenzenesulfonamides).

  • General Protocol Validation

    • BenchChem Protocols.General Procedure for the Nosylation of a Primary Amine. Link (Validated general workflow for nitrobenzenesulfonyl chlorides).

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-nitrobenzene-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-4-nitrobenzene-1-sulfonyl chloride. This substrate is a valuable building block in medicinal chemistry and materials science, primarily for the synthesis of complex sulfonamides and other functionalized aromatic compounds. The primary synthetic challenge lies in achieving chemoselective functionalization of the C-Br bond while preserving the highly reactive sulfonyl chloride moiety and the electron-withdrawing nitro group. This document explores four major classes of palladium-catalyzed reactions—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination—as powerful methodologies for C-C and C-N bond formation. For each reaction, we delve into the mechanistic underpinnings, critical experimental parameters, and provide field-proven, step-by-step protocols designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations

Substituted aromatic sulfonyl chlorides are foundational precursors for a vast array of organic compounds, most notably the sulfonamide class of pharmaceuticals, which includes antibiotics, diuretics, and hypoglycemic agents.[1] The specific scaffold, 3-bromo-4-nitrobenzene-1-sulfonyl chloride, offers three distinct points for chemical modification: the bromine atom, the nitro group, and the sulfonyl chloride. Palladium-catalyzed cross-coupling reactions provide a robust platform for selectively targeting the carbon-bromine bond, enabling the introduction of diverse aryl, vinyl, alkynyl, and amino functionalities.[2]

The Chemoselectivity Challenge:

The successful functionalization of this substrate hinges on navigating the reactivity of its three key functional groups:

  • The C-Br Bond: The bromine atom is the intended target for palladium-catalyzed cross-coupling. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the para-nitro group, which facilitates the rate-determining oxidative addition step to the Pd(0) catalyst.[3][4]

  • The Sulfonyl Chloride (-SO₂Cl) Group: This is a highly electrophilic and moisture-sensitive functional group. It is susceptible to hydrolysis to the corresponding sulfonic acid, especially under basic aqueous conditions often employed in cross-coupling.[5] Furthermore, under certain conditions, the C-S bond itself can be cleaved in a palladium-catalyzed process known as desulfinative coupling.[6][7] Therefore, reaction conditions must be judiciously chosen to minimize these side pathways.

  • The Nitro (-NO₂) Group: While serving to activate the C-Br bond, the nitro group can be sensitive to certain reaction conditions. Strong bases or reducing conditions (which can sometimes be generated in situ) may lead to unwanted side reactions.[8][9] Recent advances have even demonstrated the use of the nitro group itself as a leaving group in cross-coupling, underscoring the need for precise reaction control to ensure selective C-Br activation.[10][11][12]

General Mechanistic Framework of Palladium-Catalyzed Cross-Coupling

Nearly all palladium-catalyzed cross-coupling reactions discussed herein proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[13] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reactions.

The cycle consists of three primary steps:

  • Oxidative Addition: A low-coordinate, electron-rich Pd(0) complex reacts with the aryl halide (Ar-X), cleaving the C-X bond and inserting the palladium to form a square planar Pd(II) species. This is often the rate-limiting step.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): The aryl group on the Pd(II) complex is exchanged with the R-group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling). Alternatively, an olefin coordinates to the palladium and inserts into the Pd-Ar bond (Heck reaction).

  • Reductive Elimination: The two organic fragments (Ar and R) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

General_Catalytic_Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation or Olefin Insertion PdII_ArX->Transmetal PdII_ArR L₂Pd(II)(Ar)(R) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 ArR Ar-R (Product) RedElim->ArR ArX Ar-X (Starting Material) ArX->OxAdd RM R-M (Coupling Partner) RM->Transmetal

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for constructing biaryl or aryl-vinyl linkages by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[14][15]

Causality Behind Experimental Choices
  • Catalyst System: The electron-deficient nature of the 3-bromo-4-nitrobenzene core makes oxidative addition relatively facile. However, efficient transmetalation and reductive elimination are key. Bulky, electron-rich monophosphine ligands such as RuPhos, SPhos, or XPhos are often superior as they accelerate reductive elimination and prevent catalyst decomposition.[16]

  • Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[13][14] For the substrate , mild inorganic bases like K₃PO₄ or K₂CO₃ are preferred. They are strong enough to promote catalysis but minimize the risk of hydrolyzing the sulfonyl chloride or reacting with the nitro group.

  • Solvent System: Anhydrous solvents like 1,4-dioxane or toluene are often used, sometimes with a small amount of water to aid in dissolving the inorganic base and facilitating the formation of the borate complex.

Detailed Protocol: Suzuki-Miyaura Coupling

Workflow_Suzuki start Start: Assemble Reagents reagents To a flame-dried flask, add: - 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 eq) - Arylboronic acid (1.2 - 1.5 eq) - K₃PO₄ (2.0 - 3.0 eq) start->reagents catalyst Add Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%) and Ligand (e.g., RuPhos, 4.4 mol%) reagents->catalyst solvent Add anhydrous solvent (e.g., 1,4-Dioxane) catalyst->solvent degas Degas the mixture (e.g., Ar sparging for 15 min) solvent->degas heat Heat reaction to 80-100 °C under Ar degas->heat monitor Monitor reaction by TLC or LC-MS (Typically 4-16 h) heat->monitor workup Cool to RT. Dilute with EtOAc. Filter through Celite® to remove solids. monitor->workup extract Wash filtrate with H₂O and brine. Dry organic layer (Na₂SO₄). workup->extract purify Concentrate in vacuo. Purify by flash column chromatography. extract->purify end End: Isolated Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4.4 mol%).

  • Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution). Seal the vessel and sparge the mixture with argon gas for 15-20 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic Acid PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)RuPhos (4.4)K₃PO₄ (2.5)Dioxane90685-95
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (3.0)Toluene/H₂O1001280-90
3,5-Dimethylphenylboronic acidPd₂(dba)₃ (2)XPhos (4.4)Cs₂CO₃ (2.0)Dioxane1001675-85
4-Trifluoromethylphenylboronic acidPd₂(dba)₃ (2)RuPhos (4.4)K₃PO₄ (2.5)Dioxane90888-96

Application 2: Mizoroki-Heck Reaction for C-C Bond Formation

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, representing a powerful method for C(sp²)-C(sp²) bond formation.[17][18]

Causality Behind Experimental Choices
  • Catalyst System: Classical Heck conditions often use Pd(OAc)₂ or PdCl₂ as the catalyst precursor. While phosphine ligands can be used, phosphine-free conditions employing a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) are often effective, especially for activated aryl halides.[17]

  • Base Selection: A base is required to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst from the H-Pd-X intermediate. Organic bases like triethylamine (Et₃N) or inorganic bases like NaOAc or K₂CO₃ are commonly used. For this substrate, a weaker inorganic base is preferable to protect the sulfonyl chloride.

  • Alkene Partner: Electron-poor alkenes, such as acrylates and styrenes, are generally the most effective coupling partners. The regioselectivity is high, with the aryl group typically adding to the less substituted carbon of the double bond.[19]

Detailed Protocol: Mizoroki-Heck Reaction

Step-by-Step Methodology:

  • Vessel Preparation: To a sealable reaction tube, add 3-bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 5 mol%).

  • Reagent Addition: Add the alkene (e.g., butyl acrylate, 1.5 equiv) followed by the solvent (e.g., anhydrous DMF or NMP, to ~0.2 M).

  • Reaction: Seal the tube and place it in a preheated block at 120 °C. Stir for 12-24 hours.

  • Monitoring & Workup: After cooling, dilute the reaction with ethyl acetate and water.

  • Extraction & Purification: Separate the organic layer, wash with water (3x) and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the trans-alkene product.

Table 2: Representative Conditions for Mizoroki-Heck Reaction

Alkene PartnerPd Source (mol%)Additive (equiv)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
n-Butyl acrylatePd(OAc)₂ (5)NoneK₂CO₃ (2.0)DMF1201870-80
StyrenePd(OAc)₂ (3)P(o-tol)₃ (6 mol%)Et₃N (2.0)Acetonitrile1002465-75
4-VinylpyridinePdCl₂(PPh₃)₂ (5)NoneNaOAc (2.0)DMA1301660-70

Application 3: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, coupling a terminal alkyne with an aryl halide.[20] The reaction is unique in that it typically employs a dual-catalyst system of palladium and copper(I).[21]

Causality Behind Experimental Choices
  • Catalyst System: The classic catalyst system is a combination of a Pd(0) source (often formed in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (CuI). The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species for transmetalation to the palladium center.[22]

  • Base and Solvent: An amine base, typically triethylamine or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as the solvent.[20]

  • Atmosphere: It is critical to perform the reaction under strictly anaerobic (inert) conditions. Oxygen can induce the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that consumes the alkyne and complicates purification.

Detailed Protocol: Sonogashira Coupling

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 3-bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under a positive argon flow, add anhydrous triethylamine (Et₃N). To this suspension, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide).[23]

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl (to remove copper salts), water, and brine. Dry the organic layer, concentrate, and purify by flash chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

Terminal Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)Base/SolventTemp (°C)Time (h)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N40485-95
TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (6)DIPEA/THFRT690-98
1-OctynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N50875-85
2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NRT290-97

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for the synthesis of aryl amines via the palladium-catalyzed coupling of amines with aryl halides.[24]

Causality Behind Experimental Choices
  • Catalyst System: This reaction is highly sensitive to the choice of ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, BINAP) are essential for promoting the challenging C-N reductive elimination step.[24]

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is common. However, this poses a significant challenge for our substrate, as strong bases can promote side reactions with the nitro group.[8] Therefore, a careful screening of bases is paramount. Weaker bases like K₃PO₄ or Cs₂CO₃ may be effective, albeit requiring higher temperatures or longer reaction times.

  • Amine Partner: The reaction is broadly applicable to both primary and secondary alkyl and aryl amines.

Detailed Protocol: Buchwald-Hartwig Amination

Workflow_BH start Start: Glovebox Setup reagents To a vial, add: - Pd precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%) - Base (e.g., K₃PO₄, 2.0 eq) - 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 eq) start->reagents amine Add amine (1.2 eq) and anhydrous solvent (e.g., Toluene) reagents->amine seal Seal vial tightly with a Teflon-lined cap amine->seal heat Remove from glovebox and heat reaction to 100-110 °C with stirring seal->heat monitor Monitor reaction by LC-MS (Typically 12-24 h) heat->monitor workup Cool to RT. Dilute with EtOAc. Filter through Celite®. monitor->workup extract Wash filtrate with H₂O and brine. Dry organic layer (Na₂SO₄). workup->extract purify Concentrate in vacuo. Purify by flash column chromatography. extract->purify end End: Isolated Aryl Amine purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Glovebox Preparation: All steps should be performed in an inert atmosphere glovebox. To a reaction vial, add the palladium precatalyst (e.g., BrettPhos Pd G3, 3 mol%), the base (e.g., K₃PO₄, 2.0 equiv), and 3-bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 equiv).

  • Reagent Addition: Add the amine (1.2 equiv) followed by anhydrous toluene.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated block at 110 °C.

  • Monitoring and Workup: After 12-24 hours, cool the reaction, dilute with ethyl acetate, and filter through Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by flash chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

Amine PartnerPd Precatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
MorpholineBrettPhos Pd G3 (3)K₃PO₄ (2.0)Toluene1101870-85
AnilineXPhos Pd G2 (4)Cs₂CO₃ (2.0)Dioxane1002460-75
n-HexylamineRuPhos Pd G3 (3)K₂CO₃ (3.0)t-BuOH1002055-70

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Incorrect base or solvent.1. Use a fresh catalyst or a more active precatalyst. 2. Ensure solvents are dry and the system is properly degassed/inert. 3. Screen alternative bases and solvents.
Starting Material Decomposition 1. Hydrolysis of the sulfonyl chloride. 2. Reaction with a strong base (e.g., NaOt-Bu).1. Use anhydrous conditions and a milder base (K₂CO₃, K₃PO₄). 2. Lower the reaction temperature and shorten the reaction time.
Hydrodehalogenation The C-Br bond is reduced to C-H. This is a common side reaction, especially in Buchwald-Hartwig amination.[25]1. Change the ligand; more sterically hindered ligands often suppress this pathway. 2. Lower the reaction temperature.
Formation of Biaryl Homocoupling Product In Suzuki coupling, this arises from a side reaction of the boronic acid.1. Ensure rigorous degassing to remove oxygen. 2. Use a slight excess of the aryl bromide relative to the boronic acid.

References

  • Darses, S. et al. (2009). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Boger, D. L. et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. Available at: [Link]

  • Nakao, Y. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

  • Leadbeater, N. E. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]

  • Lee, P. H. et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters. Available at: [Link]

  • Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. Available at: [Link]

  • Kumar, S. et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • de Vries, J. G. (2017). Heck Reaction—State of the Art. Molecules. Available at: [Link]

  • Sen, A. & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Thieme Chemistry. Available at: [Link]

  • Buchwald, S. L. et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Kandathil, V. et al. (2021). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. Available at: [Link]

  • Beller, M. et al. (2001). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Willis, M. C. et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science. Available at: [Link]

  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Wang, D. et al. (2020). Palladium‐catalyzed ortho‐C−H sulfonylation with arylsulfonyl chlorides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Horváth, I. T. & Anastas, P. T. (Eds.). (2022). CHAPTER 11: Heck Reactions. Greener Organic Transformations. Available at: [Link]

  • Nakao, Y. et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes. ResearchGate. Available at: [Link]

  • Littke, A. F. & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Vogel, P. et al. (2001). Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. Organic Letters. Available at: [Link]

  • Jones, A. C. et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Veisi, H. et al. (2018). Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea. Applied Organometallic Chemistry. Available at: [Link]

  • Ritter, T. et al. (2017). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Garlyauskas, R. et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

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Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride with anilines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reactivity of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride Ticket ID: CHEM-SUP-8821 Status: Open

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. You are encountering low reactivity with 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (BNBSC) .

Chemical Profile Analysis:

  • Electrophilicity: High. The para-nitro group (strongly electron-withdrawing via resonance/induction) and the meta-bromo group (electron-withdrawing via induction) should theoretically make the sulfonyl chloride highly reactive toward nucleophiles.

  • The Paradox: "Low reactivity" with this specific scaffold is rarely due to intrinsic electronic deactivation. Instead, it is almost exclusively caused by rapid hydrolysis (decomposition) or nucleophile deactivation (protonation of the aniline).

Because the ring is electron-deficient, the S-Cl bond is highly polarized and susceptible to moisture. If your bottle has been opened previously without inert gas storage, your "starting material" is likely the corresponding sulfonic acid, which is unreactive under standard conditions.

Diagnostic Phase: Reagent Integrity

Before altering reaction conditions, you must validate the electrophile.

Q: How do I know if my sulfonyl chloride has hydrolyzed? A: The corresponding sulfonic acid (hydrolysis product) is a white solid that looks identical to the chloride but is distinct by NMR and solubility.

Diagnostic Protocol 1: The Solubility Test

  • Take 10 mg of your BNBSC.

  • Add 1 mL of dry Chloroform (CHCl₃) or DCM.

  • Observation:

    • Clear Solution: The reagent is likely intact (Sulfonyl chlorides are soluble in chlorinated solvents).[1]

    • Cloudy/Precipitate: The reagent has hydrolyzed to 3-bromo-4-nitrobenzenesulfonic acid (Sulfonic acids are generally insoluble in DCM/CHCl₃).

Diagnostic Protocol 2: The NMR Shift Run a crude ¹H NMR in CDCl₃.

  • Intact Sulfonyl Chloride: Look for the aromatic protons. The protons ortho to the -SO₂Cl group will be deshielded (typically >8.0 ppm).

  • Hydrolyzed Acid: If you see a significant upfield shift or broad peaks (and poor solubility in CDCl₃), the reagent is dead.

Optimization Phase: Reaction Conditions

If your reagent passes QC, the issue lies in the reaction environment.

Scenario A: The "Standard" Aniline

Target: Aniline with neutral or electron-donating groups (e.g., 4-methoxyaniline, toluidine).

Issue: Reaction stalls or yields are <50%. Root Cause: HCl byproduct management. As the reaction proceeds, HCl is generated. If your base is too weak or insufficient, the aniline becomes protonated (anilinium salt), rendering it non-nucleophilic.

Recommended Protocol (Biphasic Schotten-Baumann):

  • Solvent: THF / Saturated Aqueous NaHCO₃ (1:1 ratio).

  • Base: NaHCO₃ (3.0 equiv).

  • Procedure: Dissolve aniline in THF. Add aqueous NaHCO₃. Cool to 0°C. Add BNBSC (1.2 equiv) portion-wise.

  • Why: The biphasic system aggressively scavenges HCl into the aqueous layer, keeping the aniline free-based in the organic layer.

Scenario B: The "Dead" Nucleophile

Target: Electron-deficient anilines (e.g., 2-aminopyridine, nitroaniline, fluoroaniline).

Issue: No reaction even after 24h. Root Cause: The nucleophilicity of the aniline is too low to attack the sulfur center directly. Solution: You must switch to a Nucleophilic Catalysis pathway using DMAP (4-Dimethylaminopyridine).

The "Turbo" Protocol (DMAP Catalysis):

  • Solvent: Anhydrous DCM or Pyridine.

  • Base: Pyridine (as solvent) or TEA (2.0 equiv in DCM).

  • Catalyst: DMAP (10-20 mol%) . Crucial Step.

  • Temperature: Heat to 40-60°C if RT fails.

Mechanism of Action: DMAP attacks the sulfonyl chloride faster than the aniline, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is a "super-electrophile" that rapidly transfers the sulfonyl group to the weak aniline.

Visual Troubleshooting Guide
Workflow Logic

TroubleshootingFlow Start Start: Low Reactivity Observed QC_Check Step 1: Solubility Test (DCM) Start->QC_Check Insoluble Insoluble/Cloudy QC_Check->Insoluble Fail Soluble Clear Solution QC_Check->Soluble Pass Action_Purify Reagent Hydrolyzed. Recrystallize or Buy New. Insoluble->Action_Purify Aniline_Type Step 2: Analyze Aniline Electronic Nature Soluble->Aniline_Type Electron_Rich Electron Rich/Neutral (e.g., -OMe, -Me) Aniline_Type->Electron_Rich Electron_Poor Electron Deficient (e.g., -NO2, -CF3, Pyridine) Aniline_Type->Electron_Poor Protocol_A Protocol A: Biphasic (THF/NaHCO3) Prevent HCl protonation Electron_Rich->Protocol_A Protocol_B Protocol B: DMAP Catalysis (10 mol%) + Heating (60°C) Electron_Poor->Protocol_B

Figure 1: Decision tree for troubleshooting sulfonylation failures. Note the critical split based on aniline electronics.

Mechanistic Insight: The DMAP Effect

DMAP_Mechanism R1 Sulfonyl Chloride (Electrophile) Inter N-Sulfonylpyridinium Salt (Super-Electrophile) R1->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide (Product) Inter->Product Rapid Transfer Aniline Weak Aniline (Nucleophile) Aniline->Product Regen DMAP Regenerated Product->Regen -H+ Regen->DMAP

Figure 2: Catalytic cycle showing how DMAP activates the sulfonyl chloride, bypassing the direct attack barrier for weak anilines.

Comparative Data: Base & Solvent Selection

Use this table to select the correct conditions based on your specific aniline substrate.

VariableStandard ConditionsOptimized (Difficult Substrates)Why?
Solvent DCM or THFPyridine (neat) or DCEPyridine acts as both solvent and base; DCE allows higher reflux temps (83°C).
Base Triethylamine (TEA)Pyridine or NaHTEA can sometimes be too sterically bulky; NaH (in THF) creates the highly nucleophilic anilide anion.
Catalyst NoneDMAP (0.1 - 0.2 equiv) Essential for electron-deficient anilines to form the reactive intermediate.
Temp 0°C to RT60°C to 80°COvercomes the activation energy barrier for deactivated nucleophiles.
Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation? A: Yes. For extremely deactivated anilines (e.g., 2,6-disubstituted), microwave irradiation at 100°C in Pyridine/DCM for 10-20 minutes often drives the reaction to completion where thermal heating fails.

Q: My product is an oil and hard to purify. Why? A: 3-Bromo-4-nitro-derivatives are often crystalline. If you have an oil, it may be contaminated with residual pyridine or hydrolysis byproducts.

  • Fix: Wash the organic layer with 1M HCl (to remove pyridine/DMAP) followed by saturated NaHCO₃ (to remove sulfonic acid). Recrystallize from EtOH/Water if possible.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the 3-bromo-4-nitrobenzenesulfonic acid (hydrolysis product) or the pyridinium salt if you didn't perform an acidic wash. It confirms moisture ingress or incomplete workup.

References
  • Reactivity of Sulfonyl Chlorides & Hydrolysis

    • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B. (1969). Link

    • Note: Confirms the S_N2 mechanism and the acceleration of hydrolysis by electron-withdrawing groups (like -NO2).
  • DMAP Catalysis Mechanism

    • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.[2] (2024). Link

    • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs.[3] (2017). Link

  • Synthesis of Sulfonamides from Electron-Deficient Chlorides

    • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. (2016). Link

    • BenchChem Technical Support: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025).[4][5] Link

Sources

Technical Support Center: Purification of 3-Bromo-4-nitrobenzene-1-sulfonyl Chloride Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of unreacted 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (BNSC) from crude reaction mixtures. Applicable For: Sulfonylation reactions (amide/ester formation), Friedel-Crafts sulfonylations. Safety Warning: BNSC is a potent electrophile and corrosive. It reacts violently with moisture and bases.[1] Always work in a fume hood.

Core Chemical Logic

To successfully purify your mixture, you must exploit the reactivity difference between your stable product (Sulfonamide/Sulfonate) and the reactive impurity (Sulfonyl Chloride).[2][3]

The Challenge: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride is highly electrophilic due to the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups. This makes it:

  • Highly reactive toward nucleophiles (good for your reaction).

  • Prone to rapid hydrolysis (generating acidic impurities).

  • Similar in polarity to many sulfonamide products (making standard chromatography difficult).

The Solution Strategy: We convert the lipophilic BNSC into a species that is either insoluble (solid filtration) or highly polar/ionic (aqueous extraction).

Method A: Solid-Phase Scavenging (The "Smart" Workflow)

Recommended for: High-value compounds, small-scale reactions (<5g), or acid-sensitive products.

This method uses a polymer-supported amine to covalently bind unreacted BNSC. The impurity becomes part of the solid bead and is removed via filtration.[4]

Protocol
  • Calculate Excess: Estimate the amount of unreacted BNSC (typically 0.1–0.5 equivalents).

  • Add Scavenger: Add 3.0 equivalents (relative to excess BNSC) of Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene .

  • Incubate: Agitate gently at room temperature for 1–2 hours.

    • Mechanism:[5][6][7] The primary amine on the resin attacks the sulfonyl chloride, forming a stable sulfonamide bond.

  • Monitor: Check TLC. The mobile BNSC spot should disappear.

  • Filter: Filter the mixture through a fritted funnel or a Celite pad. Wash the resin with DCM or THF to recover any trapped product.

  • Concentrate: Evaporate the filtrate.

Visualization: Scavenging Workflow

ScavengingWorkflow Mixture Crude Mixture (Product + BNSC) Reaction Agitation (1-2 Hours) Mixture->Reaction Resin Add PS-Trisamine (Solid Support) Resin->Reaction Filtration Filtration Reaction->Filtration Covalent Capture SolidWaste Solid Waste (Resin-BNSC) Filtration->SolidWaste Retained PureFiltrate Purified Filtrate (Product Only) Filtration->PureFiltrate Pass through

Caption: Figure 1.[8] Polymer-supported scavenging selectively removes electrophiles via covalent bonding.

Method B: Hydrolytic Biphasic Workup (The "Classic" Workflow)

Recommended for: Large-scale reactions (>5g) and base-stable products.

This method forces the hydrolysis of BNSC into 3-bromo-4-nitrobenzenesulfonic acid . The sulfonic acid is highly water-soluble (especially as a salt), while your organic product stays in the organic layer.

Critical Causality

You must use a mild base (NaHCO₃) initially. Strong bases (NaOH) can cause rapid hydrolysis that generates heat and may degrade your product. The nitro group on BNSC accelerates hydrolysis compared to standard tosyl chloride, so "forcing" conditions are rarely needed.

Protocol
  • Quench: Cool the reaction mixture to 0°C. Add a small amount of water to destroy the bulk excess.

  • Buffer: Add saturated aqueous NaHCO₃ (Sodium Bicarbonate).

  • Agitate: Stir vigorously for 30–45 minutes.

    • Note: The CO₂ evolution indicates the neutralization of the HCl and Sulfonic Acid generated.

  • Phase Separation: Transfer to a separatory funnel.

    • Organic Layer: Contains your Product.

    • Aqueous Layer: Contains Sodium 3-bromo-4-nitrobenzenesulfonate (Yellowish) + NaCl.

  • Wash: Wash the organic layer again with water or brine to remove residual sulfonic acid salts.

  • Dry & Concentrate: Dry over MgSO₄ and evaporate.

Data: Solubility Profile
Compound SpeciesOrganic Solvent (DCM/EtOAc)Aqueous pH 7 (NaHCO₃)Aqueous pH 14 (NaOH)
BNSC (Impurity) Soluble Insoluble (Slow Hydrolysis)Insoluble (Fast Hydrolysis)
Sulfonic Acid (Hydrolyzed) InsolubleSoluble (Ionic Salt) Soluble (Ionic Salt)
Sulfonamide (Product) Soluble InsolubleSoluble (if N-H is acidic)
Visualization: Hydrolysis Decision Tree

HydrolysisLogic Start Start: Crude Mixture (Product + BNSC) CheckBase Is Product Base Sensitive? Start->CheckBase Sensitive Yes: Use Scavenger (Method A) or Neutral Water Wash CheckBase->Sensitive Esters/Labile Groups Stable No: Aqueous Workup CheckBase->Stable Amides/Stable AddBase Add Sat. NaHCO3 (Stir 30 mins) Stable->AddBase Hydrolysis BNSC converts to Sulfonate Salt (Water Soluble) AddBase->Hydrolysis Chemical Change Separate Phase Separation Hydrolysis->Separate Result Organic Layer: Pure Product Separate->Result Waste Aqueous Layer: Sulfonate Impurity Separate->Waste

Caption: Figure 2. Decision tree for selecting the safe hydrolysis pathway.

Troubleshooting & FAQs

Q1: I see a trailing spot on my TLC after workup. What is it?

A: This is likely 3-bromo-4-nitrobenzenesulfonic acid .

  • Cause: Incomplete extraction. The sulfonic acid is very polar but can "drag" into organic solvents if the aqueous phase is too acidic (protonated form is less polar than the salt).

  • Fix: Wash your organic layer with a slightly more basic solution (e.g., 0.5M NaOH, if your product is stable) to ensure the impurity is fully deprotonated and forced into the water layer.

Q2: My product decomposes on the silica column.

A: Sulfonyl chlorides and their byproducts are acidic.[1][3]

  • Mechanism: Silica gel is slightly acidic. Residual BNSC can hydrolyze on the column, releasing HCl, which degrades sensitive products.

  • Fix: Add 1% Triethylamine (TEA) to your eluent system to neutralize the silica. Alternatively, perform a "plug filtration" through basic alumina before the main column.

Q3: Can I distill the impurity off?

A: ABSOLUTELY NOT.

  • Safety: Nitro-substituted sulfonyl chlorides have high boiling points and are thermally unstable. Heating them to distillation temperatures can lead to rapid decomposition or explosion [1].

Q4: The hydrolysis is too slow; the BNSC persists after bicarbonate wash.

A: The BNSC is likely protected in hydrophobic micelles.

  • Fix: Add a "phase transfer catalyst" logic. Add a small amount of DMAP (Dimethylaminopyridine) or Pyridine to the reaction before workup. These nucleophiles attack the BNSC to form a highly reactive intermediate (N-sulfonyl pyridinium salt) which hydrolyzes instantly upon contact with water [2].

References

  • BenchChem. (2025).[1][2][4] 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent. Retrieved from

  • Org. Synth. (1941). o-Nitrobenzenesulfonyl Chloride and Orthanilic Acid. Organic Syntheses, Coll. Vol. 1, p.471. Retrieved from

  • Supra Sciences. (2025). Solid-Supported Scavengers: Sulfonyl Chloride Removal. Retrieved from

  • PubChem. (2025).[9] 4-Nitrobenzenesulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 3-Bromo-4-nitrobenzoic acid Properties. Retrieved from

Sources

Validation & Comparative

Structural Elucidation & Comparative NMR Profiling: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Comparative NMR Profiling of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Scaffold

3-Bromo-4-nitrobenzene-1-sulfonyl chloride is a high-value electrophilic scaffold in medicinal chemistry. Unlike its simpler analog, 4-nitrobenzenesulfonyl chloride, this molecule possesses a dual-activation motif :

  • Sulfonyl Chloride (

    
    ):  A highly reactive electrophile for sulfonamide formation (S-N bond construction).
    
  • Aryl Bromide (Ar-Br): A orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the sulfonamide is established.

This guide provides a definitive technical comparison of the starting material against its derivatives and hydrolysis products, focusing on 1H NMR as the primary validation tool. We prioritize the "Alternative" analysis—distinguishing the active reagent from its silent killer, the sulfonic acid hydrolysis product.

Structural Logic & Spin System Analysis

To interpret the NMR spectrum correctly, one must deconstruct the spin system created by the trisubstituted benzene ring.

The Substituents:

  • Position 1 (

    
    ):  Strong Electron Withdrawing Group (EWG). Deshields ortho protons.
    
  • Position 3 (

    
    ):  Weakly deactivating (induction -I > resonance +M). Ortho effect is variable but generally deshielding due to steric/anisotropy.
    
  • Position 4 (

    
    ):  Very Strong EWG. Strongly deshields ortho protons.
    

The Spin System (Positions 2, 5, 6): The molecule adopts a 1,2,4-trisubstituted pattern (if we ignore the specific numbering and look at relative positions), but strictly it is 1,3,4-substituted.

  • H2 (Proton between

    
     and 
    
    
    
    ):
    Isolated. Meta-coupled to H6.
  • H5 (Proton ortho to

    
    ):  Ortho-coupled to H6.
    
  • H6 (Proton ortho to

    
    ):  Ortho-coupled to H5 and Meta-coupled to H2.
    
Predicted Signal Architecture
ProtonPosition Relative to GroupsMultiplicityCoupling Constant (

)
Chemical Shift Prediction (

)
H5 Ortho to

, Meta to

Doublet (d)

Hz
8.40 – 8.60 ppm (Most Downfield)
H6 Ortho to

, Ortho to H5
Doublet of Doublets (dd)

Hz,

Hz
8.10 – 8.30 ppm
H2 Ortho to

, Ortho to

Doublet (d)

Hz
8.00 – 8.20 ppm

Note: H5 is typically the most deshielded due to the strong anisotropy of the adjacent Nitro group, which generally exerts a stronger deshielding effect than the sulfonyl chloride in this specific orientation.

Comparative Analysis: Reagent vs. Derivative vs. Impurity

The critical challenge in using sulfonyl chlorides is their moisture sensitivity. A researcher must distinguish between the active Chloride , the stable Sulfonamide (product), and the inactive Sulfonic Acid (hydrolysis impurity).

Table 1: Comparative Chemical Shift Trends ( vs )
FeatureReagent: Sulfonyl Chloride (

)
Product: Sulfonamide (

)
Impurity: Sulfonic Acid (

)
Solvent

(Preferred)

(Often required for solubility)

/

H2/H6 Shift Deshielded (Downfield). The Cl is highly electronegative.Shielded (Upfield shift

to

ppm).
Variable. Often broad or shifted upfield relative to chloride.
NH Proton AbsentVisible (broad singlet,

7.5–10.0 ppm,

exchangeable).
Acidic Proton (often invisible or very broad >11 ppm).
Stability Unstable. Hydrolyzes in wet solvent.[1]Stable.Stable end-product.
Key Diagnostic H6 is distinct dd. Sharp signals.New NH peak. Upfield shift of aromatics.Broadening of signals. Loss of fine coupling.
Mechanism of Shift Change

When


 converts to 

, the electron-withdrawing power of the sulfonyl group decreases. The Chlorine atom (highly electronegative) is replaced by Nitrogen (less electronegative, potential for H-bonding). Consequently, the protons ortho to the sulfonyl group (H2 and H6) experience an upfield shift (lower ppm).

Experimental Workflow & Decision Logic

The following diagrams illustrate the synthesis validation workflow and the decision logic for interpreting the NMR data.

Visual 1: Synthesis & Validation Workflow

SynthesisWorkflow Start Start: 3-Bromo-4-nitrobenzene-1-sulfonyl chloride Reaction Reaction: Amine (R-NH2) + Base (0°C to RT, DCM or THF) Start->Reaction Nucleophilic Attack Quench Quench: Dilute HCl (Remove unreacted amine) Reaction->Quench Monitor TLC Workup Workup: Extract (EtOAc/DCM) Dry (MgSO4) Quench->Workup Phase Separation SamplePrep NMR Prep: Dissolve in CDCl3 or DMSO-d6 Workup->SamplePrep Isolate Solid Analysis 1H NMR Analysis SamplePrep->Analysis Acquire Spectrum

Caption: Step-by-step workflow from starting material to analytical validation.

Visual 2: NMR Interpretation Logic Tree

NMRLogic CheckSolvent Check Solvent Peak CheckNH Observe ~8-10 ppm (Broad Singlet?) CheckSolvent->CheckNH Spectra Clean CheckCoupling Analyze Aromatic Region (7.8-8.6 ppm) CheckNH->CheckCoupling No (NH Absent) Success Target Sulfonamide Confirmed CheckNH->Success Yes (NH Present) Hydrolysis Hydrolysis Detected (Sulfonic Acid) CheckCoupling->Hydrolysis Broad Peaks (Acidic Protons) StartingMat Unreacted Sulfonyl Chloride CheckCoupling->StartingMat Sharp dd & d (Downfield Shift)

Caption: Decision tree for distinguishing product from starting material and hydrolysis artifacts.

Detailed Experimental Protocol

A. Synthesis of Sulfonamide Derivative (General Procedure)

This protocol minimizes hydrolysis and ensures high yield.

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) or THF.

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add the Amine (1.1 equiv) followed by Triethylamine or DIPEA (1.5 equiv) dropwise. Note: The base is crucial to scavenge the HCl byproduct.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine and base).

    • Wash with Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
B. NMR Sample Preparation[1][2]
  • Solvent Choice: Use

    
      if the derivative is lipophilic. If the product contains polar groups (e.g., carboxylic acids, hydroxyls), use 
    
    
    
    .
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Shimming: Ensure good shimming; the meta-coupling (

    
     Hz) of H2/H6 is fine and easily lost in poor fields.
    

Troubleshooting & Validation

Problem: "I see a broad hump in the aromatic region."

  • Cause: Hydrolysis has occurred, forming the sulfonic acid. The acidic proton exchanges with water in the solvent, causing broadening.

  • Solution: Dry your solvents. If using the chloride, ensure the bottle was stored under inert gas.

Problem: "The integration is off (e.g., 1:1:1 ratio is lost)."

  • Cause: Rotamers. If the amine part of the sulfonamide is bulky (e.g., proline, piperidine), restricted rotation around the S-N bond can cause peak splitting or broadening at RT.

  • Solution: Run the NMR at elevated temperature (

    
    ) to coalesce the peaks.
    

Problem: "H5 and H6 overlap."

  • Cause: Accidental equivalence.

  • Solution: Change solvent from

    
     to 
    
    
    
    or
    
    
    . The aromatic solvent induced shift (ASIS) will resolve the protons differently.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98864164, 3-Bromo-4-nitrobenzene-1-sulfonamide. Retrieved from [Link]

  • Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides.[2] Journal of the Arkansas Academy of Science.[2] Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and Characterization of Sulfonamides (Supplementary Info). Retrieved from [Link][3]

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation. Its ability to provide a unique fragmentation "fingerprint" for a given molecule is invaluable, particularly in the fields of pharmaceutical development and materials science where the precise characterization of novel compounds is paramount. This guide offers an in-depth exploration of the mass spectrometry fragmentation patterns of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride, a compound of interest in various synthetic applications.

This technical guide moves beyond a simple recitation of fragmentation data. As Senior Application Scientists, we aim to provide a causal understanding of the fragmentation pathways, comparing them with logical alternatives and grounding our analysis in established principles of mass spectrometry. Furthermore, we will present a comparative overview of alternative analytical techniques, offering a holistic perspective on the characterization of this multifaceted molecule.

The Architectural Logic of Fragmentation: Deconstructing 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

The fragmentation of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride in an electron ionization (EI) mass spectrometer is a complex process governed by the interplay of its three key functional groups: the sulfonyl chloride, the nitro group, and the bromine atom, all attached to a benzene ring. The relative positions of these substituents—the bromine at position 3, the nitro group at position 4, and the sulfonyl chloride at position 1—profoundly influence the stability of the molecular ion and the subsequent fragmentation cascade.

Predicted Fragmentation Pathways

The primary fragmentation pathways are expected to be initiated by the cleavage of the weakest bonds and the formation of the most stable fragments. The C-S, S-Cl, C-N, and C-Br bonds are all candidates for initial cleavage.

A Comparative Analysis of Fragmentation Drivers:

To understand the likely fragmentation of our target molecule, we will compare it with the known fragmentation of three key analogs: benzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, and 3-bromobenzenesulfonyl chloride.

Compound Key Fragmentation Pathways Rationale
Benzenesulfonyl Chloride Loss of Cl, Loss of SO₂The S-Cl bond is relatively weak, leading to the ready loss of a chlorine radical. The subsequent loss of sulfur dioxide is a common fragmentation pathway for aromatic sulfonyl compounds, leading to a stable phenyl cation.[1][2][3]
4-Nitrobenzenesulfonyl Chloride Loss of NO₂, Loss of SO₂, Loss of ClThe nitro group is a strong electron-withdrawing group, which can influence the stability of the aromatic ring and the adjacent bonds. The loss of NO₂ is a characteristic fragmentation of nitroaromatic compounds.[4][5][6][7]
3-Bromobenzenesulfonyl Chloride Loss of Br, Loss of SO₂, Loss of ClThe C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical could be a significant initial fragmentation step. The M and M+2 isotopic pattern for bromine will be a prominent feature.[2][8]

Based on this comparative analysis, the fragmentation of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride is likely to proceed through several competing pathways:

  • Pathway A: Loss of Chlorine Radical: Cleavage of the S-Cl bond to form the [M-Cl]⁺ ion. This is a common initial step for sulfonyl chlorides.

  • Pathway B: Loss of Sulfur Dioxide: Elimination of SO₂ from the molecular ion or subsequent fragments. This is a hallmark of aromatic sulfonyl compounds.

  • Pathway C: Loss of Nitro Group: Cleavage of the C-N bond to lose NO₂. This is characteristic of nitroaromatic compounds.

  • Pathway D: Loss of Bromine Radical: Cleavage of the C-Br bond. Given the relative weakness of this bond, this is a highly probable event.

The interplay of these pathways will be dictated by the relative bond strengths and the stability of the resulting fragment ions. The presence of the electron-withdrawing nitro group is expected to influence the charge distribution on the aromatic ring, thereby affecting the preferred fragmentation routes.

Visualizing the Fragmentation Cascade

The following diagram, rendered in Graphviz DOT language, illustrates the predicted primary fragmentation pathways of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride.

Fragmentation_Pathways cluster_M Molecular Ion Cluster M [C₆H₃⁷⁹Br³⁵ClNO₄S]⁺˙ m/z ≈ 299 M_minus_Cl [M-Cl]⁺ m/z ≈ 264/266 M->M_minus_Cl - Cl M_minus_SO2 [M-SO₂]⁺˙ m/z ≈ 235/237 M->M_minus_SO2 - SO₂ M_minus_NO2 [M-NO₂]⁺ m/z ≈ 253/255 M->M_minus_NO2 - NO₂ M_minus_Br [M-Br]⁺ m/z ≈ 220 M->M_minus_Br - Br M_Br81 [C₆H₃⁸¹Br³⁵ClNO₄S]⁺˙ m/z ≈ 301 M_minus_Cl_minus_SO2 [M-Cl-SO₂]⁺ m/z ≈ 200 M_minus_Cl->M_minus_Cl_minus_SO2 - SO₂ M_minus_SO2_minus_Cl [M-SO₂-Cl]⁺ m/z ≈ 200 M_minus_SO2->M_minus_SO2_minus_Cl - Cl

Figure 1: Predicted major fragmentation pathways of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride.

A Practical Guide to Acquiring the Mass Spectrum: An Experimental Protocol

To obtain a high-quality mass spectrum of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride, a carefully designed experimental protocol is essential. The reactive nature of the sulfonyl chloride functional group necessitates specific handling and analytical conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Given the volatility of the analyte, GC-MS is a suitable technique. However, direct injection can sometimes lead to thermal degradation. Derivatization to a more stable sulfonamide is a common and recommended strategy for robust analysis.[9]

Step-by-Step Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride into a clean, dry vial.

    • Dissolve the sample in 1 mL of a dry, aprotic solvent such as dichloromethane or acetonitrile.

    • Add a 1.2 molar equivalent of a primary or secondary amine (e.g., diethylamine) to the solution.

    • Allow the reaction to proceed at room temperature for 30 minutes to form the corresponding N,N-diethylsulfonamide derivative. This derivative is significantly more stable for GC analysis.

  • Instrumental Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Final hold: 280 °C for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: m/z 40-400.

      • Scan Speed: 1000 amu/s.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the GC-MS analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Aprotic Solvent start->dissolve derivatize Add Amine for Derivatization dissolve->derivatize react Reaction to form Sulfonamide derivatize->react inject Inject into GC react->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect acquire Acquire Mass Spectrum detect->acquire analyze Analyze Fragmentation Pattern acquire->analyze

Figure 2: Workflow for the GC-MS analysis of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride.

Beyond the Mass Spectrum: A Comparative Look at Alternative Analytical Techniques

While mass spectrometry provides unparalleled detail on molecular weight and fragmentation, a comprehensive characterization of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride benefits from a multi-technique approach.

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.Unambiguous structural elucidation and isomer differentiation.Lower sensitivity compared to MS; requires larger sample amounts.
Infrared (IR) Spectroscopy Identification of functional groups based on their characteristic vibrational frequencies (e.g., S=O, NO₂, C-Br).Rapid, non-destructive, and provides a quick functional group "fingerprint".Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution and quantitative accuracy; suitable for less volatile or thermally labile compounds.Does not provide direct structural information unless coupled with a detector like MS (LC-MS).[10]
Gas Chromatography (GC) Separation of volatile compounds.High separation efficiency for volatile analytes.Not suitable for non-volatile or thermally unstable compounds; derivatization is often required for sulfonyl chlorides.[9]
A Deeper Dive into NMR and IR Signatures

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons would be influenced by the electronic effects of the three substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts indicating the electronic environment created by the attached functional groups.

IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to:

  • Asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group (typically around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively).

  • Asymmetric and symmetric stretching of the N=O bonds in the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

  • Stretching of the C-Br bond (in the fingerprint region).

Conclusion: A Synergistic Approach to Molecular Characterization

The comprehensive analysis of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. Mass spectrometry, with its detailed fragmentation analysis, provides a powerful tool for identification and structural confirmation. When combined with the structural insights from NMR and the functional group information from IR spectroscopy, a complete and unambiguous picture of the molecule emerges. Furthermore, chromatographic techniques like HPLC and GC are indispensable for assessing purity and for quantitative analysis in complex matrices. This integrated analytical strategy ensures the highest level of scientific rigor in the characterization of this and other complex organic molecules.

References

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Advances. 2018.
  • NIST. Benzenesulfonyl chloride, 4-chloro-3-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • Substituent effects on the gas-phase fragmentation reactions of sulfonium ion containing peptides. Journal of the American Society for Mass Spectrometry. 2007.
  • Wiley Registry® / NIST Mass Spectral Library 2023. Wiley Science Solutions. Available from: [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I.
  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents.
  • Wiley Registry of Mass Spectral Data, 11th Edition. Wiley Science Solutions. Available from: [Link]

  • Wiley Registry™ of Mass Spectral Data, 2023 Edition. Scientific Instrument Services. Available from: [Link]

  • PubChem. 4-Chloro-3-nitrobenzenesulfonamide. Available from: [Link]

  • PubChem. Benzenesulfonyl chloride. Available from: [Link]

  • PubChem. m-Bromobenzenesulphonyl chloride. Available from: [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. 1973.
  • NIST. Benzenesulfonyl chloride. NIST Chemistry WebBook. Available from: [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives.
  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API.
  • PubChemLite. 3-bromo-4-nitrobenzene-1-sulfonyl chloride (C6H3BrClNO4S). Available from: [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. 2022.
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. NIH. 2011.
  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. Available from: [Link]

  • PubChem. 4-Nitrobenzenesulfonyl chloride. Available from: [Link]

  • NIST. 4-Nitrobenzenesulphonyl chloride. NIST Chemistry WebBook. Available from: [Link]

  • NIST. 4-Nitrobenzenesulphonyl chloride. NIST Chemistry WebBook. Available from: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
  • NIST. 4-Nitrobenzoyl chloride. NIST Chemistry WebBook. Available from: [Link]

  • NIST. Benzenesulfonyl chloride, 3-nitro-. NIST Chemistry WebBook. Available from: [Link]

Sources

Comparing reactivity of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride vs 4-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Bromo-4-nitrobenzene-1-sulfonyl chloride (3-Br-NsCl) and the industry-standard 4-nitrobenzenesulfonyl chloride (NsCl).

Executive Summary: The Strategic Choice

While both reagents share the core nitrobenzenesulfonyl scaffold, they serve fundamentally different roles in modern synthesis.

  • 4-Nitrobenzenesulfonyl Chloride (NsCl): The "Standard." Primarily used as a highly reactive protecting group for amines (Nosyl group) that allows for facile alkylation and mild deprotection (Fukuyama conditions).[1]

  • 3-Bromo-4-nitrobenzene-1-sulfonyl Chloride (3-Br-NsCl): The "Scaffold." A functionalizable linker . The bromine atom is not merely an electronic modulator; it is a handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig), allowing the sulfonamide core to be elaborated into complex biaryl or heterocyclic architectures after the initial sulfonylation.

Part 1: Structural & Electronic Analysis

To understand the reactivity differences, we must quantify the electronic influence of the substituents using Hammett Substituent Constants (


).
Feature4-Nitrobenzenesulfonyl chloride (NsCl) 3-Bromo-4-nitrobenzene-1-sulfonyl chloride
CAS Number 98-74-81181458-26-3
Structure Para-nitro onlyPara-nitro + Meta-bromo (relative to SO₂Cl)
Electronic Effect Strong EWG (-R, -I) from NO₂Synergistic EWG: NO₂ (-R, -I) + Br (-I)
Hammett

(approx)


Electrophilicity HighVery High
Sulfonamide pKa ~9.5 (Acidity of NH)~8.5 (Estimated)

Expert Insight: The addition of the bromine atom at the 3-position (meta to the sulfonyl group) exerts a strong inductive electron-withdrawing effect (


). This makes the sulfur center in 3-Br-NsCl significantly more electrophilic  than in NsCl. Consequently, 3-Br-NsCl reacts faster with nucleophiles but is also more susceptible to hydrolysis.

Part 2: Reactivity Profile & Chemoselectivity

Sulfonylation Efficiency
  • NsCl: Reacts rapidly with primary and secondary amines in DCM/Pyridine or aqueous Schotten-Baumann conditions.

  • 3-Br-NsCl: Reacts instantaneously with amines. Due to its heightened electrophilicity, it requires strictly anhydrous conditions to prevent hydrolysis. Lower temperatures (

    
     to 
    
    
    
    ) are recommended to avoid bis-sulfonylation or side reactions.
The "Fukuyama" Utility (Alkylation & Deprotection)

Both reagents form sulfonamides that render the N-H proton acidic, facilitating mono-alkylation (Mitsunobu or alkyl halide/base).[2]

  • Acidity: The 3-Br-Ns-NHR sulfonamide is more acidic than Ns-NHR, allowing alkylation with weaker bases (e.g.,

    
     vs. 
    
    
    
    or
    
    
    ).
  • Deprotection: The "Nosyl" group is removed via nucleophilic aromatic substitution (S

    
    Ar) on the aromatic ring by thiols (e.g., thiophenol/
    
    
    
    ), forming a Meisenheimer complex that eliminates
    
    
    .[2]
    • Caution with 3-Br-NsCl: While the nitro group activates the ring for deprotection, the bromine atom introduces a competing electrophilic site. Strong nucleophiles might displace the bromine (S

      
      Ar at C-3) rather than attacking the C-4 (nitro) position required for cleavage.
      

Part 3: Downstream Functionalization (The "Killer App")

The primary reason to select 3-Br-NsCl is the ability to perform Palladium-catalyzed cross-coupling reactions on the sulfonamide intact. This is impossible with standard NsCl.

Workflow Comparison:

G cluster_legend Decision Logic Start Start: Primary Amine NsCl React with NsCl Start->NsCl BrNsCl React with 3-Br-NsCl Start->BrNsCl Ns_Amide Nosyl-Sulfonamide NsCl->Ns_Amide Alkylation N-Alkylation (Mitsunobu/Base) Ns_Amide->Alkylation Deprotection Deprotection (PhSH/Base) Alkylation->Deprotection End_Ns Secondary Amine Deprotection->End_Ns Br_Amide Bromo-Nosyl-Sulfonamide BrNsCl->Br_Amide Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Br_Amide->Suzuki Br handle active Biaryl Biaryl Sulfonamide (Complex Scaffold) Suzuki->Biaryl Legend NsCl = Transient Protection 3-Br-NsCl = Scaffold Building

Figure 1: Decision logic for reagent selection. NsCl is a transient tool; 3-Br-NsCl is a structural building block.

Part 4: Experimental Protocols

Protocol A: General Sulfonylation (Anhydrous)

Applicable to both, but critical for 3-Br-NsCl.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (

    
    ). Add 
    
    
    
    (1.5 equiv).
  • Addition: Cool to

    
    . Add sulfonyl chloride  (1.1 equiv) portion-wise over 5 minutes.
    
    • Note: For 3-Br-NsCl, ensure the solid is dry. It hydrolyzes rapidly in moist air.

  • Monitoring: Stir at

    
     for 30 min, then warm to RT. Monitor by TLC (EtOAc/Hex).
    
  • Workup: Quench with sat.

    
    . Extract with DCM.[2] Wash organic layer with 
    
    
    
    (to remove unreacted amine/pyridine) and brine. Dry over
    
    
    .
Protocol B: Suzuki-Miyaura Coupling on 3-Br-Ns-Sulfonamide

Specific to the 3-Bromo variant.

  • Reagents: Suspend 3-Bromo-4-nitro-sulfonamide (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (2.0 equiv) in Dioxane/Water (4:1).
    
  • Catalyst: Degas with Argon for 10 min. Add

    
     (
    
    
    
    ).
  • Reaction: Heat to

    
     for 4-12 hours.
    
  • Insight: The nitro group ortho to the bromine does not inhibit the catalyst but may slightly reduce the rate compared to non-nitro aryls. The sulfonamide nitrogen does not poison the catalyst if protected or if the reaction is basic enough to keep it deprotonated.

Part 5: Safety & Stability

Hazard4-Nitrobenzenesulfonyl chloride3-Bromo-4-nitrobenzene-1-sulfonyl chloride
Corrosivity Causes severe skin burns and eye damage.Causes severe skin burns; lachrymator.
Moisture Sensitivity Sensitive. Decomposes to sulfonic acid and HCl.Highly Sensitive. Violent decomposition possible.
Sensitization Potential skin sensitizer.High risk of sensitization.
Storage Store under inert gas,

.
Store under Argon,

preferred.

References

  • Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for secondary amines.[1] Chemical Communications, (4), 353-359. Link

  • Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews, 95(7), 2457–2483. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • BenchChem. (2025). Reactivity of Arenesulfonyl Chlorides: A Hammett Plot Analysis.Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Handling 3-Bromo-4-nitrobenzene-1-sulfonyl chloride requires more than standard "lab safety" compliance; it requires a respect for the specific reactivity of the sulfonyl chloride (


) moiety.

While the nitro and bromo groups contribute to systemic toxicity and potential sensitization, the immediate operational threat is moisture sensitivity . Upon contact with mucous membranes (eyes, lungs) or perspiration on the skin, this compound hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding sulfonic acid . This reaction is exothermic and autocatalytic—the heat generated accelerates further hydrolysis, rapidly turning a minor dusting into a severe chemical burn [1, 2].

Core Directive: Treat this compound not just as a toxic solid, but as a latent acid gas generator .

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for sulfonyl chlorides in solution. The following "Layered Defense" strategy is required.

The Barrier Strategy (Dermal)

The primary risk is permeation when the solid is dissolved in organic solvents (e.g., Dichloromethane, THF).

ComponentRecommendationTechnical Rationale
Inner Glove Laminate (Silver Shield/4H) Critical: Sulfonyl chlorides in DCM/THF permeate nitrile in <5 minutes. Laminate offers >4 hours breakthrough time [3].
Outer Glove Nitrile (5-8 mil) Provides dexterity and protects the fragile laminate glove from tears. Acts as a sacrificial layer against splash.
Body Tyvek® Lab Coat (or Apron) Standard cotton coats absorb liquids and hold the corrosive agent against the skin. Impervious aprons prevent this "poultice effect."
Ocular & Respiratory Defense[1]
  • Respiratory: All operations must occur within a certified Chemical Fume Hood .[1] The solid is often a fine powder; static electricity can aerosolize particles that react with lung moisture to cause delayed pulmonary edema [4].

  • Ocular: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses are insufficient because they do not seal against the HCl gas generated during accidental hydrolysis.

PPE Decision Logic (Visualization)

PPE_Decision Task Task Definition State Physical State? Task->State Solid Dry Solid (Weighing) State->Solid Soln In Solution (DCM/THF) State->Soln Risk1 Risk: Dust/Static Solid->Risk1 Risk2 Risk: Permeation Soln->Risk2 PPE1 PPE: Nitrile (Double) + Anti-static Gun Risk1->PPE1 PPE2 PPE: Laminate Liner + Nitrile Outer Risk2->PPE2

Figure 1: Decision logic for glove selection based on the physical state of the reagent.

Operational Protocols

Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs during weighing due to static charge dispersing the powder.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder.

  • Containment: Weigh inside the fume hood. If the balance is outside, tare a vial inside the hood, add the solid, cap it tightly, and then transport to the balance. Never transport an open boat of this solid across the lab.

  • Solvent Selection:

    • Avoid: Alcohols (Methanol, Ethanol) unless you intend to form the sulfonate ester.

    • Preferred: Anhydrous Dichloromethane (DCM) or THF.

    • Note: Ensure solvents are dry.[2][3] Water in the solvent will consume the reagent, generating HCl gas and pressurizing the vessel [5].

Reaction Setup
  • Venting: Reactions involving this reagent must be vented through a drying tube or an inert gas line (Nitrogen/Argon) to a scrubber.

  • Addition: If adding as a solution, use a pressure-equalizing addition funnel. If the reaction is heated, ensure the condenser is active before heating to prevent the escape of sulfonyl chloride vapors.

Emergency Response Protocols

Skin Contact[3][5][6]
  • Immediate Action: If dry powder is on the skin, gently brush it off before applying water. Adding a small amount of water to a large amount of powder creates a concentrated acidic paste.

  • Flushing: Once bulk powder is removed, flush with tepid water for 15 minutes . Do not use "neutralizing" creams (like calcium gluconate) unless specifically directed by a physician; simple dilution is best for acid burns.

Spills
  • Do NOT use water. Water will cause the spill to fizz and release acid gas, expanding the contamination zone.

  • Protocol:

    • Cover spill with dry sand , vermiculite , or calcium carbonate (lime) .

    • Scoop the mixture into a container.

    • Treat the waste as acidic/corrosive solid waste.

Deactivation & Disposal (The "Kill" Step)

Disposal of active sulfonyl chlorides requires "quenching"—controlled hydrolysis.

Warning: Never pour active sulfonyl chloride solution directly into a waste drum. It may react with other waste streams, pressurize the drum, and cause an explosion.

Quenching Protocol[7][8]
  • Prepare Quench Base: Create a 5-10% solution of Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) in water. Cool to 0°C.
  • Controlled Addition: Slowly add the sulfonyl chloride solution to the stirring base.

    • Why Base? It neutralizes the HCl immediately as it forms.

    • Why Slow? The reaction generates

      
       gas (frothing).
      
  • Verification: Check pH. It should remain basic (pH > 8). If acidic, add more base.

Disposal Workflow (Visualization)

Disposal_Workflow Waste Active Reagent Waste Mix Slow Addition (Dropwise) Waste->Mix Base Prepare 10% Na2CO3 (Cool to 0°C) Base->Mix Gas Expect CO2 Evolution (Frothing) Mix->Gas Check Check pH > 8 Gas->Check Disposal Dispose as Aqueous Chemical Waste Check->Disposal

Figure 2: Controlled quenching workflow to prevent pressurization and acid release.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: 4-Bromo-3-nitrobenzenesulfonyl chloride.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Link

  • Ansell. (2023). Chemical Permeation & Degradation Resistance Guide (Silver Shield / Laminate). Link

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-4-nitrobenzenesulfonyl chloride (Analogous Hazard Profile). Link

  • University of California, Los Angeles (UCLA) EHS. (2020). Standard Operating Procedure: Corrosives and Acid Chlorides. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.